Lafutidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfinyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZQAVXSMUKBPD-DJWKRKHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046434 | |
| Record name | Lafutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118288-08-7, 206449-93-6 | |
| Record name | Lafutidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118288-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206449-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lafutidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118288087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lafutidine [INN:JAN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206449936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lafutidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lafutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAFUTIDINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49S4O7ADLC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lafutidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Guide: Lafutidine Mechanism of Action on Parietal Cells & Gastric Mucosa
Executive Summary
Lafutidine (FRG-8813) represents a distinct class of "second-generation" histamine H2-receptor antagonists (H2RAs). unlike conventional H2RAs (e.g., famotidine, cimetidine) which function solely as antisecretory agents, this compound exhibits a dual mechanism of action :
-
Direct Antisecretory Action: Potent, insurmountable blockade of H2 receptors on parietal cells.
-
Mucosal Defense Modulation: Unique sensitization of capsaicin-sensitive sensory afferent neurons, leading to nitric oxide (NO) and calcitonin gene-related peptide (CGRP) mediated cytoprotection.
This guide details the molecular pharmacodynamics, signaling pathways, and experimental validation protocols for researchers investigating this compound’s interaction with the gastric microenvironment.
Part 1: Primary Mechanism – H2 Receptor Antagonism
Molecular Pharmacodynamics
This compound acts as a competitive antagonist at the histamine H2 receptor located on the basolateral membrane of the parietal cell. Its binding kinetics differ significantly from first-generation H2RAs due to its unique chemical structure, which includes a furfurylsulfinyl moiety.
-
Binding Kinetics: this compound exhibits an anticlockwise hysteresis loop in pharmacokinetic/pharmacodynamic (PK/PD) modeling.[1] This indicates a delay between plasma concentration and the pharmacological effect site, suggesting high tissue retention and slow dissociation from the receptor.
-
Receptor Interaction: Upon binding, this compound prevents histamine-mediated activation of the Gs-protein coupled receptor cascade, halting the downstream phosphorylation of the H+/K+-ATPase (proton pump).
Intracellular Signaling Pathway
The blockade of the H2 receptor disrupts the canonical cAMP-PKA signaling axis.
DOT Diagram 1: H2 Receptor Signaling & this compound Blockade
Caption: this compound competitively inhibits H2R, preventing Gs-mediated cAMP accumulation and subsequent proton pump activation.
Part 2: Secondary Mechanism – Sensory Neuron Sensitization
The Neuro-Epithelial Crosstalk
Unlike famotidine, this compound activates a mucosal defense mechanism mediated by capsaicin-sensitive sensory neurons .[2] This effect is preserved even in the presence of COX inhibitors (e.g., indomethacin), distinguishing it from prostaglandin-dependent cytoprotection.
-
Mechanism: this compound does not directly bind to the TRPV1 (Vanilloid Receptor 1) as an agonist. Instead, it sensitizes these neurons to noxious stimuli (e.g., acid back-diffusion).
-
Mediators: Stimulation of these neurons triggers the release of:
-
CGRP (Calcitonin Gene-Related Peptide): Induces vasodilation.
-
NO (Nitric Oxide): Synergizes with CGRP to increase mucosal blood flow (GMBF) and stimulate mucus/bicarbonate secretion.
-
DOT Diagram 2: Sensory Neuron-Mediated Cytoprotection
Caption: this compound sensitizes sensory neurons, enhancing CGRP/NO release to boost blood flow and repair.[3][4][5][6][7][8][9][10][11]
Part 3: Comparative Pharmacodynamics
The following table contrasts this compound with standard H2RAs and PPIs, highlighting its unique position in drug development.
| Feature | This compound | Famotidine | Lansoprazole (PPI) |
| Primary Target | H2 Receptor (Antagonist) | H2 Receptor (Antagonist) | H+/K+ ATPase (Irreversible Inhibitor) |
| Binding Kinetics | Slow dissociation (Hysteresis) | Fast dissociation | Covalent binding |
| Onset of Action | Rapid (0.5 - 1 hr) | Rapid (1 hr) | Slow (Requires accumulation) |
| Mucosal Defense | Yes (Sensory Neuron mediated) | Minimal/None | Minimal (Indirect) |
| Effect of Indomethacin | Protective effect preserved | N/A | N/A |
| Postprandial pH | Superior early-phase inhibition | Moderate inhibition | Delayed inhibition |
Part 4: Experimental Validation Protocols
For researchers validating these mechanisms, the following protocols are the "Gold Standard" for distinguishing this compound's dual action.
Protocol A: [14C]Aminopyrine Accumulation Assay
To quantify direct antisecretory activity on parietal cells.
-
Cell Isolation: Isolate parietal cells from rabbit or rat gastric mucosa using collagenase/pronase digestion and enrich via Nycodenz density gradient centrifugation (>85% purity).
-
Incubation: Suspend cells (106 cells/mL) in varying concentrations of This compound (10-9 to 10-5 M).
-
Stimulation: Add Histamine (10-4 M) + IBMX (10-4 M) to stimulate acid production.
-
Tracer: Add [14C]Aminopyrine (0.1 µCi/mL). Incubate for 20 min at 37°C.
-
Separation: Centrifuge aliquots to separate cell pellet from supernatant.
-
Measurement: Dissolve pellet; measure radioactivity via liquid scintillation counting.
-
Calculation: Calculate the accumulation ratio (Cell/Medium). This compound should dose-dependently inhibit the ratio (IC50 estimation).
Protocol B: Capsaicin-Sensitive Nerve Ablation (Deafferentation)
To validate the neuro-protective mechanism in vivo.
-
Preparation: Use male Sprague-Dawley rats.
-
Ablation Induction: Administer Capsaicin (total dose 100–125 mg/kg, s.c.) in divided doses over 2 days under ether anesthesia.
-
Note: Pre-treat with theophylline/terbutaline to prevent respiratory impairment.
-
-
Verification: Verify ablation 1 week later by the eye-wiping test (drop of 0.1% capsaicin in the eye; absence of wiping indicates successful ablation).
-
Experimental Challenge: Administer This compound (10 mg/kg p.o.) followed by a necrotizing agent (e.g., 0.6N HCl or Ethanol).
-
Result Analysis: Compare ulcer index with non-ablated controls.
-
Expected Outcome: In ablated rats, this compound's cytoprotective effect is abolished , confirming the sensory neuron requirement.
-
References
-
Mechanism of Action & Hysteresis
-
Yamaji, S., et al. "Pharmacokinetic and Pharmacodynamic Properties of this compound after Postprandial Oral Administration in Healthy Subjects: Comparison with Famotidine."[3] Journal of Pharmacology and Experimental Therapeutics.
-
-
Sensory Neuron Mediation
-
CGRP & Nitric Oxide Release
- Nishihara, K., et al. "Sensitizing effects of this compound on CGRP-containing afferent nerves in the rat stomach." British Journal of Pharmacology.
-
Comparison with PPIs
-
Inamori, M., et al. "Stronger inhibition of gastric acid secretion by this compound, a novel H2 receptor antagonist, than by the proton pump inhibitor lansoprazole."[9] World Journal of Gastroenterology.
-
-
Receptor Binding Kinetics
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound, a histamine H2-receptor antagonist, on gastric mucosal blood flow and duodenal HCO3- secretion in rats: relation to capsaicin-sensitive afferent neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a newly developed antiulcer drug, elevates postprandial intragastric pH and increases plasma calcitonin gene-related peptide and somatostatin concentrations in humans: comparisons with famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a novel histamine H2-receptor antagonist, on monochloramine-induced gastric lesions in rats: role of capsaicin-sensitive sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a novel histamine H2-receptor antagonist, on monochloramine-induced gastric lesions in rats: role of capsaicin-sensitive sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of this compound Versus Famotidine in Patients with Reflux Esophagitis: A Multi-Center, Randomized, Double-Blind, Non-inferiority Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stronger inhibition of gastric acid secretion by this compound, a novel H2 receptor antagonist, than by the proton pump inhibitor lansoprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stronger inhibition of gastric acid secretion by this compound, a novel H2 receptor antagonist, than by the proton pump inhibitor lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Release of calcitonin gene-related peptide from sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gastroprotective mechanism of this compound, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent and long-lasting action of this compound on the human histamine H(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Guide to the Chemical Synthesis and Process Optimization of Lafutidine
Executive Summary
Lafutidine (CAS: 118288-08-7) is a second-generation histamine H2-receptor antagonist distinguished by its unique dual mechanism: it blocks gastric acid secretion and simultaneously enhances mucosal defense via capsaicin-sensitive afferent neurons.[1][2] Structurally, it is a complex molecular assembly comprising a furfurylsulfinyl moiety , a (Z)-butenyl amide linker , and a piperidinylmethyl-pyridine core.[1]
This guide details the industrial-grade synthesis and purification of this compound, focusing on the convergent active ester method (the Taiho Pharmaceutical route). This approach minimizes racemization and controls the critical sulfide-to-sulfoxide oxidation step, which is the primary source of process-related impurities.[1]
Retrosynthetic Analysis & Strategy
The synthesis of this compound is best approached via a convergent strategy, disconnecting the molecule at the amide bond. This divides the target into two key synthons:
-
Synthon A (Electrophile): An activated 2-(furfurylsulfinyl)acetic acid derivative.[1]
-
Synthon B (Nucleophile): The (Z)-4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-amine fragment.[1]
Retrosynthesis Diagram (Graphviz)[1]
Caption: Retrosynthetic disconnection of this compound into the activated sulfinyl acid and the pyridyl-amine fragment.[1]
Detailed Synthesis Protocols
Phase 1: Synthesis of the Activated Sulfinyl Fragment (Synthon A)
The critical challenge here is preventing over-oxidation of the sulfide to a sulfone.
Step 1.1: Alkylation
-
Reagents: Furfuryl mercaptan, Chloroacetic acid, NaOH (aq).
-
Mechanism: Nucleophilic substitution (SN2).[1]
-
Protocol: Furfuryl mercaptan is reacted with chloroacetic acid in aqueous NaOH at 0–5°C.
-
Key Insight: Maintain low temperature to prevent polymerization of the furan ring.
Step 1.2: Controlled Oxidation
-
Reagents: 30% Hydrogen Peroxide (
), Sodium Tungstate ( ) or mild acid catalyst.[1] -
Protocol: The sulfide acid from Step 1.1 is oxidized in methanol/water.
-
CPP (Critical Process Parameter): Stoichiometry of
must be strictly controlled (0.95 – 1.05 eq). Excess leads to the Sulfone Impurity (non-reducible).
Step 1.3: Activation (The p-Nitrophenyl Ester) [1]
-
Reagents: p-Nitrophenol, DCC (Dicyclohexylcarbodiimide) or EDCI.[1]
-
Rationale: The p-nitrophenyl ester is a stable, crystalline active ester that allows for cleaner coupling than the acid chloride, which is unstable due to the sulfinyl group.
-
Yield: Typically 85-90% for this phase.[1]
Phase 2: Synthesis of the Amine Fragment (Synthon B)[1]
This phase constructs the "right-hand" side of the molecule.[1] The (Z)-geometry is essential for biological activity.[1]
Step 2.1: Pyridine Functionalization
-
Starting Material: 2-hydroxy-4-methylpyridine.[1]
-
Sequence:
Step 2.2: Linker Attachment & Gabriel Synthesis
-
Reagents: (Z)-1,4-dichlorobut-2-ene (or equivalent), Potassium Phthalimide.[1]
-
Protocol:
-
Purification Note: The intermediate is often purified as a Maleate salt to remove isomeric impurities before the final coupling.
Phase 3: Convergent Coupling (The Final Step)[1]
-
Reagents: Synthon A (Active Ester), Synthon B (Amine),
or . -
Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Protocol:
-
Yield: >80%.
Purification & Impurity Management[1][4][5][6][7]
Achieving pharmaceutical-grade purity (>99.5%) requires targeting specific process impurities.[1]
Impurity Profile Table[1]
| Impurity Type | Chemical Identity | Origin/Cause | Removal Strategy |
| Impurity A | Sulfone Analogue | Over-oxidation of sulfide in Phase 1.[1] | Critical: Cannot be removed easily by crystallization.[1] Must be controlled at the oxidation step ( |
| Impurity B | (E)-Isomer | Isomerization of the alkene linker.[1] | Recrystallization from Ethanol/Ethyl Acetate.[1] The (Z)-isomer is less soluble.[1] |
| Impurity C | Hydrolysis Product | Hydrolysis of the amide bond (storage/stability). | Control moisture during storage; store at <30°C. |
| Impurity D | p-Nitrophenol | Byproduct of the active ester coupling.[1] | Multiple washes with 5% |
Crystallization Protocol[1][8]
-
Crude Isolation: Evaporate reaction solvent (DCM) to obtain an oil/solid.[1]
-
Solvent System: Dissolve crude this compound in Ethyl Acetate (5 volumes) at 50°C.
-
Anti-solvent: Slowly add n-Heptane or cool to 0-5°C.[1]
-
Polymorph Control: this compound exhibits polymorphism.[1] Seeding with the desired polymorph (typically Form I) during cooling is recommended to ensure consistent dissolution rates.[1]
Process Flow Diagram
Caption: Industrial process flow for this compound synthesis via the active ester route.
References
-
Taiho Pharmaceutical Co., Ltd. (2012).[4][5] Launch of Histamine H2 Receptor Antagonist PROTECADIN® OD Tablets. Retrieved from [1][4]
-
GuideChem . (n.d.).[1] this compound Chemical Properties and Synthesis. Retrieved from [1]
-
National Institutes of Health (NIH) . (2013).[1] Gastroprotective mechanism of this compound. PubMed.[1] Retrieved from
-
Veeprho . (n.d.). This compound Impurities and Related Compounds. Retrieved from [1]
-
Google Patents . (2013).[1] CN103130782A - Method for preparing this compound from hydroxylamine hydrochloride.[1] Retrieved from
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Gastroprotective mechanism of this compound, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Launch of Histamine H2 Receptor Antagonist PROTECADIN® OD Tablets(Orally Disintegrating Tablet) | 2012 | TAIHO PHARMA [taiho.co.jp]
- 5. CN103417513B - Compound containing this compound and preparation containing this compound - Google Patents [patents.google.com]
Lafutidine-Mediated Modulation of Gastric Mucosal Hemodynamics: A Neuro-Pharmacological Technical Guide
Executive Summary
Lafutidine represents a divergence in the pharmacodynamics of histamine H2-receptor antagonists (H2RAs).[1] While its primary indication remains acid suppression via parietal cell H2 blockade, its secondary mechanism—neuro-mediated hyperemia —distinguishes it from first-generation H2RAs like famotidine or cimetidine.
This technical guide dissects the causal relationship between this compound and Gastric Mucosal Blood Flow (GMBF) . It is designed for researchers requiring a granular understanding of the Capsaicin-Sensitive Sensory Neuron (CSSN) axis, the specific signaling peptides involved (CGRP/NO), and the experimental protocols required to validate these hemodynamic shifts in preclinical models.
Part 1: The Mechanistic Divergence
The CSSN-CGRP-NO Axis
Standard H2RAs function almost exclusively by competitively inhibiting histamine at the H2 receptor on gastric parietal cells. This compound possesses a unique furfurylsulfinyl moiety that confers dual functionality.
-
Antisecretory Action: Blockade of H2 receptors (standard acid suppression).[2][3]
-
Cytoprotective Hyperemia: Activation of capsaicin-sensitive afferent neurons (CSANs).[4]
The Cascade of Causality: this compound sensitizes vanilloid receptor subtype 1 (TRPV1) or associated ion channels on sensory neurons. This depolarization triggers the release of Calcitonin Gene-Related Peptide (CGRP) from nerve endings. CGRP acts on vascular smooth muscle endothelium to stimulate Nitric Oxide (NO) synthesis via constitutive NO synthase (cNOS). The resulting NO release mediates vasodilation, increasing GMBF and accelerating mucosal repair.
Visualization of Signaling Pathways
The following diagram illustrates the bifurcation of this compound’s mechanism compared to standard H2RAs.
Caption: Dual-pathway pharmacodynamics of this compound showing simultaneous acid inhibition (Red) and neuro-mediated vasodilation (Green).
Part 2: Preclinical Validation & Data Analysis
To validate this compound's superiority in mucosal hemodynamics, researchers must look beyond pH elevation. The following data synthesizes key findings from comparative studies involving ischemia-reperfusion and chemical injury models.
Comparative Hemodynamic Efficacy
Data aggregated from multiple rodent injury models (e.g., Ammonia-induced, Ethanol-induced).
| Parameter | Control (Vehicle) | Famotidine (Standard H2RA) | This compound (Novel H2RA) | Mechanism Confirmation |
| Basal GMBF Change | < 5% | < 5% | +25% to +40% | Sustained hyperemia |
| Recovery after Ischemia | Slow / Incomplete | Moderate | Rapid / Complete | Significant restitution |
| Effect of CGRP Antagonist | No change | No change | Abolished | Proves CGRP dependency |
| Effect of L-NAME (NO Inhibitor) | No change | No change | Abolished | Proves NO dependency |
| Effect of Capsaicin Ablation | No change | No change | Abolished | Proves Neural origin |
Clinical Translation: Healing Rates
In human clinical trials (reflux esophagitis), while healing rates are statistically comparable, the quality of healing regarding symptom relief often favors this compound due to the cytoprotective component.
-
Famotidine Healing Rate (8 weeks): ~63.5%[5]
-
Symptom Relief Superiority: this compound > Famotidine (
)[5][6]
Part 3: Experimental Protocols
For researchers aiming to replicate these findings, two protocols are critical: Laser Doppler Flowmetry (LDF) for measurement and Functional Ablation for mechanistic validation.
Protocol A: Laser Doppler Flowmetry (LDF) for GMBF
Objective: Real-time quantification of microvascular perfusion in the gastric mucosa.
Equipment:
-
Laser Doppler Flowmeter (e.g., ALF21, Advance Co.)
-
Contact Probe (Type N)
-
Data Acquisition System (e.g., PowerLab)
Step-by-Step Workflow:
-
Anesthesia: Induce anesthesia (Urethane 1.25 g/kg i.p. or Isoflurane). Avoid agents that heavily suppress autonomic reflexes.
-
Surgical Prep: Perform a laparotomy to expose the stomach.
-
Ex Vivo Chambering (Optional but Recommended): Mount the stomach on an ex vivo chamber to minimize respiratory motion artifacts, a common source of noise in LDF.
-
Probe Fixation: Place the LDF probe gently against the corpus mucosa.
-
Critical: Ensure the probe exerts zero pressure (pressure induces local ischemia). Use a micromanipulator.
-
-
Stabilization: Allow 20 minutes for basal flux stabilization.
-
Administration: Administer this compound (intragastric or IV).
-
Recording: Record flux (mV or Perfusion Units) continuously for 60 minutes.
Protocol B: Functional Ablation (The "Capsaicin Desensitization" Test)
Objective: To prove that this compound's effect is neuron-dependent. If this compound fails to increase blood flow in this model, the CSSN mechanism is confirmed.
Methodology:
-
Chemical Ablation: Administer Capsaicin (50 mg/kg, s.c.) to rats.
-
Protection: Pre-treat with Theophylline (10 mg/kg, i.p.) to prevent respiratory bronchoconstriction during ablation.
-
Wait Period: Wait 10–14 days. This causes permanent degeneration of capsaicin-sensitive unmyelinated C-fibers.
-
Verification: Apply a drop of dilute capsaicin solution (0.1%) to the eye. Absence of wiping reflex confirms successful ablation.
-
Experiment: Proceed with Protocol A (LDF). This compound should fail to increase GMBF in these animals.
Experimental Logic Flow
The following diagram outlines the decision tree for validating the mechanism.
Caption: Experimental workflow to isolate the neural component of this compound's activity using chemical ablation.
Part 4: References
-
Onodera, S., et al. (1999).[7] Sensitizing effects of this compound on CGRP-containing afferent nerves in the rat stomach. NIH / PubMed.
-
Takeuchi, K., et al. (2002). Gastroprotective mechanism of this compound, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity.[1][2][8][7][9][10][11] NIH / PubMed.
-
Inatomi, N., et al. (2006). This compound, a newly developed antiulcer drug, elevates postprandial intragastric pH and increases plasma calcitonin gene-related peptide and somatostatin concentrations in humans.[2] Digestive Diseases and Sciences.[2]
-
Kim, E. H., et al. (2015).[6] Efficacy of this compound Versus Famotidine in Patients with Reflux Esophagitis: A Multi-Center, Randomized, Double-Blind, Non-inferiority Phase III Trial.[6] ResearchGate.
-
Holzer, P. (1998).[7] Neural emergency system in the stomach. Gastroenterology.[5][6][12][13]
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- 3. researchgate.net [researchgate.net]
- 4. This compound, a Protective H2 Receptor Antagonist, Enhances Mucosal Defense in Rat Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Sensitizing effects of this compound on CGRP-containing afferent nerves in the rat stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effect of this compound, a novel histamine H2-receptor antagonist, on dextran sulfate sodium-induced colonic inflammation through capsaicin-sensitive afferent neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastroprotective mechanism of this compound, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound, a novel histamine H2-receptor antagonist, on monochloramine-induced gastric lesions in rats: role of capsaicin-sensitive sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effect of this compound against indomethacin-induced intestinal ulceration in rats: relation to capsaicin-sensitive sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of gastric blood flow with laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjgnet.com [wjgnet.com]
Methodological & Application
Application Note & Protocol: A Scientifically Grounded Approach to In Vitro Dissolution Studies of Lafutidine Tablets
Preamble: The Critical Role of Dissolution in Lafutidine Performance
This compound is a second-generation histamine H2-receptor antagonist used in the treatment of gastric ulcers and other acid-related gastrointestinal disorders.[1] It is classified under the Biopharmaceutics Classification System (BCS) as a Class II drug, characterized by high membrane permeability but low aqueous solubility.[2] This low solubility is the rate-limiting step for its absorption, making the in vitro dissolution test a critical quality attribute (CQA). This test serves not only as a routine quality control tool but also as an essential predictor of the drug's in vivo bioavailability.[3]
This document provides a comprehensive, scientifically-backed protocol for conducting in vitro dissolution studies on immediate-release this compound tablets. It moves beyond a simple recitation of steps to explain the underlying causality for each parameter, ensuring the resulting method is robust, reliable, and scientifically sound.
Foundational Physicochemical Insights of this compound
A robust dissolution method is built upon a thorough understanding of the active pharmaceutical ingredient's (API) properties.
-
Solubility Profile : this compound is practically insoluble in water and sparingly soluble in aqueous buffers.[4][5] Its solubility is pH-dependent, with studies showing a solubility of approximately 98 µg/mL in phosphate buffer at pH 6.8.[6] This low, pH-dependent solubility is the primary challenge in developing a discriminatory dissolution method. For a drug to dissolve, the medium must provide "sink conditions," ideally maintaining a concentration no greater than one-third of the drug's saturation solubility. The low solubility of this compound makes achieving sink conditions in standard physiological buffers difficult.
-
BCS Class II Implications : For BCS Class II compounds like this compound, the dissolution rate directly governs absorption.[2] Therefore, the dissolution method must be sensitive enough to detect changes in formulation or manufacturing processes that could impact the rate and extent of drug release and, consequently, its clinical efficacy.[7]
Dissolution Method Development: Rationale and Strategy
The primary goal is to develop a method that is both discriminatory and relevant to in vivo performance. Given this compound's poor aqueous solubility, a simple aqueous buffer may not provide sufficient dissolution.[7]
Causality for Medium Selection : While physiological pH buffers (1.2, 4.5, 6.8) are the first choice, they may result in incomplete dissolution for this compound. To overcome this, the use of a surfactant, such as Sodium Lauryl Sulfate (SLS), in the dissolution medium is a well-established strategy for poorly soluble drugs.[7] The surfactant aids in wetting the tablet surface and solubilizing the released drug, helping to maintain sink conditions. The concentration of the surfactant must be carefully optimized to be discriminatory without being overly solubilizing, which could mask potential formulation issues. A starting point is often a low concentration (e.g., 0.5% w/v) in a standard buffer like 0.1 N HCl, which simulates gastric fluid.[8][9]
Recommended Protocol: In Vitro Dissolution of this compound Tablets
This protocol is designed for immediate-release this compound tablets (e.g., 10 mg dosage strength) and adheres to standards outlined in the United States Pharmacopeia (USP).[10][11]
Dissolution Parameters
All parameters are selected to provide a standardized and reproducible environment for assessing drug release. The temperature of 37 ± 0.5 °C is chosen to mimic human body temperature.[11][12]
| Parameter | Recommended Condition | Rationale & Citation |
| Apparatus | USP Apparatus 2 (Paddle) | Standard and most suitable for conventional tablets.[3][13] |
| Dissolution Medium | 900 mL of 0.1 N Hydrochloric Acid (HCl) | Simulates gastric fluid, a primary site for tablet disintegration.[8] |
| Surfactant | If required: 0.5% (w/v) Sodium Lauryl Sulfate (SLS) | To ensure sink conditions for a low-solubility drug.[7] The need and concentration should be confirmed during method development. |
| Vessel Volume | 900 mL | Standard volume for USP dissolution testing.[3] |
| Temperature | 37 ± 0.5 °C | To simulate physiological conditions.[10][12] |
| Rotation Speed | 75 RPM | A robust agitation speed that avoids coning while preventing excessive turbulence. A common starting point is 50-100 RPM. |
| Sampling Times | 10, 15, 30, 45, and 60 minutes | Provides a detailed profile for an immediate-release dosage form. |
| Acceptance Criteria | Q = 80% dissolved in 45 minutes | A typical specification ensuring near-complete drug release. The specific time and percentage should be based on product development data.[14] |
Step-by-Step Experimental Protocol
-
Medium Preparation : Prepare a sufficient volume of 0.1 N HCl. If a surfactant is required, accurately weigh and dissolve the appropriate amount of SLS in the medium. Deaerate the medium by a suitable method (e.g., heating and vacuum filtration) to prevent bubble formation on the tablet surface.[11]
-
Apparatus Setup : Assemble the USP Apparatus 2, ensuring vessels are clean and shafts are properly aligned.
-
Equilibration : Transfer 900 mL of the dissolution medium into each vessel. Allow the medium to equilibrate to 37 ± 0.5 °C.[12]
-
Tablet Introduction : Carefully drop one this compound tablet into each vessel, ensuring it settles at the bottom center.
-
Initiate Test : Immediately start the apparatus at 75 RPM.
-
Sampling : At each specified time point (10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 10 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.[11]
-
Sample Filtration : Immediately filter each sample through a 0.45 µm chemically inert filter (e.g., PVDF or PTFE), discarding the first few mL of the filtrate to prevent adsorption effects.
-
Analysis : Analyze the filtered samples for this compound concentration using a validated analytical method, such as the HPLC method detailed below.
Visualization of the Dissolution Workflow
Caption: Workflow for this compound tablet dissolution testing.
Analytical Finish: A Validated RP-HPLC Method
Accurate quantification of this compound in the dissolution samples is paramount. The following stability-indicating RP-HPLC method is robust and reliable for this purpose.[1][5]
Chromatographic Conditions
| Parameter | Recommended Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) with UV Detector |
| Column | Shiseido C18, 250 mm x 4.6 mm, 5 µm particle size[5] |
| Mobile Phase | 0.1 M Dipotassium Phosphate buffer (pH adjusted to 4.0) : Methanol (30:70 v/v)[1] |
| Flow Rate | 1.0 mL/minute[5] |
| Detection Wavelength | 273 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Preparation of Solutions
-
Standard Stock Solution (e.g., 100 µg/mL) : Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the dissolution medium. This ensures the standard matrix matches the sample matrix.
-
Working Standard Solution : Dilute the Standard Stock Solution with the dissolution medium to a concentration that brackets the expected concentrations of the dissolution samples. For a 10 mg tablet in 900 mL, 100% dissolution yields ~11.1 µg/mL. A working standard of 10 µg/mL would be appropriate.
-
Sample Preparation : The filtered aliquots from the dissolution test are used directly as the sample solutions. Further dilution with the dissolution medium may be necessary if concentrations are too high.
System Suitability and Analysis
Before sample analysis, inject the working standard solution five times. The system is suitable for use if the relative standard deviation (RSD) of the peak areas is not more than 2.0%. Once system suitability is established, inject the standard and sample solutions, and calculate the percentage of this compound dissolved at each time point using the following formula:
% Dissolved = (Peak Area of Sample / Peak Area of Standard) x (Conc. of Standard / Label Claim) x 900 mL x 100
Method Trustworthiness: The Imperative of Validation
To ensure the entire protocol is trustworthy, the analytical HPLC method must be validated according to ICH guidelines.[15] Key validation parameters include:
-
Specificity : Demonstrating no interference from excipients or degradation products.
-
Linearity : Establishing a linear relationship between concentration and detector response.
-
Accuracy : Assessing the closeness of test results to the true value.
-
Precision : Measuring the method's repeatability and intermediate precision.
-
Robustness : Evaluating the method's reliability under minor variations in parameters.
Conclusion
This application note provides a detailed and scientifically justified protocol for the in vitro dissolution testing of immediate-release this compound tablets. By grounding the methodology in the physicochemical properties of this compound—a BCS Class II compound—this guide ensures the development of a robust, discriminatory, and reliable test method. Adherence to these principles and protocols will generate high-quality data crucial for formulation development, quality control, and ensuring the therapeutic performance of this compound products.
References
-
Formulation And In-Vitro Evaluation Of this compound Buccal Tablets. International Journal of Creative Research Thoughts (IJCRT.org).[Link]
-
Official Monographs. Japanese Pharmacopoeia.[Link]
-
Solubility of this compound in oils, surfactants, and co-surfactants. ResearchGate.[Link]
-
A stability-indicating high performance liquid chromatographic analytical method for the determination of this compound in Tablet. Scholars Research Library.[Link]
-
Clinical Relevance of Dissolution Testing in Quality by Design. National Center for Biotechnology Information (PMC - NIH).[Link]
-
QUALITY BY DESIGN APPROACH FOR ENHANCEMENT THE DISSOLUTION RATE OF this compound LIQUISOLID TABLETS. International Journal of Pharmaceutical Sciences and Drug Research.[Link]
-
Analytical method development and validation for the determination of this compound using reverse phase HPLC method in bulk and tab. Scholars Research Library.[Link]
-
<711> DISSOLUTION. US Pharmacopeia (USP).[Link]
-
Pharmacokinetic and Pharmacodynamic Properties of this compound after Postprandial Oral Administration in Healthy Subjects: Comparison with Famotidine. ResearchGate.[Link]
-
Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration (FDA).[Link]
-
Development and validation of RP-HPLC method of this compound (API). Neuroquantology.[Link]
-
Formulation and characterization of this compound floating matrix tablets employing three grades of HPMC polymers. Journal of Pharmacreations.[Link]
-
<711> DISSOLUTION. USP-NF.[Link]
-
Formulation And Evaluation Of this compound Loaded Fast Dissolving Tablet Using Trigonella Foenum. Indian Journal of Research in Pharmacy and Biotechnology.[Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF this compound IN TABLET DOSAGE FORM BY RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences.[Link]
-
FDA Guidance for Industry 1 Dissolution Testing of Immediate Release Solid Oral Dosage Forms. ResearchGate.[Link]
-
Rapid, sensitive and accurate method for determination of this compound hydrochloride in human plasma by RP-HPLC system. International Journal of Research in Pharmaceutical Sciences.[Link]
-
FDA Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms (Issued 8/1997). ECA Academy.[Link]
-
Dissolution. Copley Scientific.[Link]
-
NEW- Ready to use Dissolution media according to USP, EP or JP. Fisher Scientific.[Link]
-
FDA Guidance for Industry 1 Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Semantic Scholar.[Link]
-
FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. International Pharmaceutical Federation.[Link]
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Application Note: Animal Models for Evaluating Lafutidine in NSAID-Induced Ulcers
[1][2][3][4]
Introduction & Mechanistic Rationale
Non-steroidal anti-inflammatory drugs (NSAIDs) induce gastric lesions through two primary pathways: topical irritation and systemic inhibition of cyclooxygenase (COX)-1, leading to prostaglandin (PG) depletion. While standard H2RAs and Proton Pump Inhibitors (PPIs) mitigate acid-dependent damage, they often fail to address the microcirculatory disturbances and mucus depletion associated with NSAID use.
Why this compound? this compound distinguishes itself via a dual mechanism of action :
-
Antisecretory: Competitive blockade of H2 receptors on parietal cells.
-
Cytoprotective (The "Sensory" Component): It sensitizes capsaicin-sensitive afferent neurons (CSAN) .[1] This stimulation triggers the release of Calcitonin Gene-Related Peptide (CGRP) and Nitric Oxide (NO), resulting in:
This mechanism renders this compound effective in "hard-to-treat" NSAID models where pure acid suppression is insufficient.
Figure 1: this compound’s Dual Mechanism of Action
Caption: this compound blocks acid secretion via H2 receptors while simultaneously activating sensory neurons to enhance mucosal defense, a pathway distinct from standard H2RAs.[3][4]
Model Selection Guide
Selecting the appropriate model depends on whether the study focuses on gastric surface damage (acute) or intestinal enteropathy (a growing clinical concern with chronic NSAID use).
| Feature | Acute Gastric Ulcer Model | Small Intestinal Enteropathy Model |
| Inducing Agent | Indomethacin (Single high dose) | Indomethacin (Repeated or SC) |
| Primary Pathology | Hemorrhagic erosions in corpus/antrum | Ulceration in jejunum/ileum, bacterial invasion |
| Key Mechanism | PG depletion + Acid back-diffusion | Bacterial translocation + Bile acid injury |
| This compound Target | GMBF restoration + Acid inhibition | Mucus barrier reinforcement + Anti-bacterial |
| Typical Duration | 4–6 Hours | 24 Hours – 5 Days |
| Species | Rat (Sprague-Dawley preferred) | Rat (Sprague-Dawley preferred) |
Detailed Protocol: Indomethacin-Induced Gastric Ulcer (Rat)
This is the "Gold Standard" protocol for demonstrating this compound's gastroprotective effects.
A. Experimental Design
-
Animals: Male Sprague-Dawley rats (200–250 g).
-
Group Size: n = 6–8 per group.
-
Groups:
-
Vehicle Control: (CMC/Saline + Indomethacin)
-
Positive Control: Famotidine (10–30 mg/kg) or Omeprazole (10–20 mg/kg).
-
This compound Low Dose: 3 mg/kg.
-
This compound High Dose: 10 mg/kg.
-
Mechanistic Control (Optional): Capsaicin-desensitized rats (pre-treated with 100 mg/kg capsaicin over 3 days) to prove the sensory neuron pathway.
-
B. Step-by-Step Workflow
-
Acclimatization: House animals for 1 week with standard chow and water.
-
Fasting: Fast rats for 24 hours prior to the experiment. Provide free access to water, but remove water 1 hour before drug administration.
-
Rationale: Food in the stomach buffers acid and physically prevents accurate lesion scoring.
-
-
Drug Administration (Prophylactic):
-
Administer this compound (suspended in 0.5% Carboxymethyl cellulose (CMC) or saline) via oral gavage (p.o.) .
-
Volume: 5 mL/kg body weight.
-
Timing:30 minutes before Indomethacin challenge.
-
-
Ulcer Induction:
-
Administer Indomethacin 30 mg/kg via oral gavage (suspended in 0.5% CMC).
-
Alternative: 10 mg/kg Subcutaneous (s.c.) if avoiding direct topical irritation is desired.
-
-
Post-Induction Period:
-
Keep animals in individual cages to prevent coprophagy.
-
Duration: 4–6 hours .[1]
-
-
Sacrifice & Harvest:
-
Euthanize via CO2 inhalation or high-dose anesthetic (e.g., Sevoflurane).
-
Rapidly remove the stomach. Clamp the esophagus and pylorus.
-
Inject 10 mL of 2% formalin or saline into the stomach to fix the shape.
-
Open along the greater curvature .
-
C. Evaluation Parameters
1. Macroscopic Ulcer Index (UI)
Rinse stomach with saline and pin flat. Examine under a dissecting microscope (10x).
-
Scoring System:
-
Spot ulcer (< 1 mm): 1
-
Erosion (1–2 mm): 2
-
Severe Ulcer (> 2 mm): 3
-
Sum the scores for each animal to get the Ulcer Index (mm or arbitrary units).
-
-
Calculation:
2. Biochemical Markers (Tissue Homogenate)[5]
-
MPO (Myeloperoxidase): Marker for neutrophil infiltration. This compound significantly reduces MPO compared to vehicle.[3]
-
PGE2 Levels: To check if the drug restores PG levels (this compound works independently of PG synthesis, so levels may remain low, distinguishing it from PG analogs).
Figure 2: Experimental Workflow Timeline
Caption: Timeline for the acute Indomethacin-induced gastric ulcer model.
Advanced Protocol: Indomethacin-Induced Small Intestinal Enteropathy
Standard H2RAs often fail in the small intestine because acid is not the primary aggressor. This compound is effective here due to mucin upregulation.[2]
Modifications to Standard Protocol:
-
Induction: Indomethacin 10 mg/kg s.c. (Subcutaneous is preferred to ensure systemic effect reaches the intestine).[6]
-
Duration: Sacrifice 24 hours post-induction.
-
Evaluation:
-
Evans Blue Dye: Inject 1% Evans Blue i.v. 30 min before sacrifice to visualize vascular permeability/lesions.
-
Mucus Content: Measure adherent mucus using Alcian Blue binding assay. This compound increases this significantly.[7]
-
Bacterial Translocation: Culture mesenteric lymph nodes (optional) to show this compound prevents barrier breach.
-
Expected Results & Data Interpretation
When analyzing data, the following trends confirm the validity of the this compound model:
| Parameter | Vehicle + Indomethacin | Famotidine (H2RA) | This compound (New Gen) |
| Ulcer Index | High (Severe damage) | Moderate Reduction | High Reduction (p<0.01) |
| Mucosal Blood Flow | Decreased | No Change / Slight Increase | Significantly Increased |
| Mucus Secretion | Depleted | No Change | Restored/Increased |
| Effect in Capsaicin-Desensitized Rats | Severe Damage | Maintained Efficacy | Efficacy Abolished |
Critical Validation Step: To prove this compound's specific mechanism, use a group of rats pre-treated with Capsazepine (TRPV1 antagonist) or chemical deafferentation. If this compound's protective effect disappears in this group, you have successfully validated the neural pathway.
References
-
Onodera, S., et al. (1995). "Gastroprotective action of this compound mediated by capsaicin-sensitive afferent neurons without interaction with TRPV1 and involvement of endogenous prostaglandins."[8] PubMed.
-
Kato, S., et al. (2000).[9] "Protective effect of this compound against indomethacin-induced intestinal ulceration in rats: relation to capsaicin-sensitive sensory neurons."[6][10][9][11][3][7][8][12] Digestion.
-
Fukuda, T., et al. (2006). "this compound, a novel histamine H2-receptor antagonist, increases gastric mucosal blood flow in rats: role of capsaicin-sensitive sensory neurons."[11][3][7] Journal of Pharmacological Sciences.
-
Mimaki, H., et al. (2002). "Effect of this compound on indomethacin-induced gastric antral ulcers in refed rats." Nihon Yakurigaku Zasshi.
-
Tanaka, A., et al. (2001). "Protective effect of this compound, a novel H2-receptor antagonist, on dextran sulfate sodium-induced colonic inflammation in rats."[6][3] Dig Dis Sci.
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Application Notes & Protocols: In Vivo Evaluation of Gastroretentive Floating Lafutidine Microspheres
Introduction: The Rationale for Gastroretentive Lafutidine Delivery
This compound is a second-generation histamine H2-receptor antagonist used in the treatment of gastric ulcers, duodenal ulcers, and gastritis. Its therapeutic efficacy is linked to its ability to suppress gastric acid secretion. However, like many orally administered drugs, this compound's effectiveness can be limited by a narrow absorption window, primarily in the upper gastrointestinal (GI) tract.[1] Conventional dosage forms pass through this region relatively quickly, potentially leading to incomplete drug absorption and the need for frequent dosing, which can reduce patient compliance.
Gastroretentive Drug Delivery Systems (GRDDS) offer a compelling solution to this challenge.[2] By significantly prolonging the gastric residence time (GRT) of the dosage form, GRDDS can ensure a sustained release of the drug at its primary site of absorption, leading to improved bioavailability and therapeutic outcomes.[3][4] Among the various GRDDS strategies, floating systems, which possess a bulk density lower than that of gastric fluids, are a highly practical and extensively studied approach.[5]
This document provides a detailed guide for the in vivo evaluation of this compound-loaded floating microspheres, a sophisticated particulate system designed to remain buoyant on gastric contents. We will detail the essential protocols for assessing both the gastroretentive capabilities and the resulting pharmacokinetic profile of these advanced formulations in a preclinical setting.
Preclinical In Vivo Study Design: Foundational Principles
A robust in vivo study is predicated on a well-conceived experimental design that is both scientifically sound and ethically responsible.
Ethical Considerations and Animal Model Selection
All animal experiments must be conducted in strict accordance with ethical guidelines and receive prior approval from an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) must be the guiding framework for all procedures.[6][7][8]
Choice of Animal Model: While various models exist, the New Zealand White rabbit is frequently selected for gastroretentive studies.[4][9][10]
-
Causality: Rabbits are chosen over smaller rodents like rats or mice due to their larger stomach size, which can better accommodate human-sized dosage forms and more accurately reflects gastric emptying dynamics.[5] Their relatively slower gastric emptying rate compared to rodents provides a more suitable model for evaluating prolonged-release formulations.
Experimental Groups
A typical study design will involve at least two groups to allow for meaningful comparison:
-
Test Group: Receives the this compound floating microsphere formulation.
-
Control Group: Receives a non-gastroretentive formulation, such as an immediate-release suspension of pure this compound or non-floating microspheres, at an equivalent dose.
Protocol 1: Preparation of this compound Floating Microspheres
This protocol describes the ionotropic gelation method, a widely used technique for preparing alginate-based floating microspheres.[3][4][10][11] The principle involves the cross-linking of sodium alginate by divalent cations (e.g., Ca²⁺) to form an insoluble hydrogel matrix, while a gas-forming agent provides buoyancy.
Materials:
-
This compound
-
Sodium Alginate (gelling polymer)
-
Hydroxypropyl Methylcellulose (HPMC K4M) (release-modifying polymer)
-
Sodium Bicarbonate (gas-forming agent)
-
Calcium Chloride (cross-linking agent)
-
Purified Water
Step-by-Step Methodology:
-
Polymer Solution Preparation: Dissolve Sodium Alginate and HPMC in purified water with continuous stirring to form a homogenous polymer solution.
-
Drug Dispersion: Disperse the accurately weighed this compound and Sodium Bicarbonate into the polymer solution. Stir until a uniform slurry is obtained.
-
Microsphere Formation: Extrude the resulting slurry drop-wise through a syringe into a solution of Calcium Chloride.
-
Cross-Linking: Allow the formed beads to cure in the Calcium Chloride solution for approximately 15-20 minutes to ensure complete cross-linking. The Ca²⁺ ions replace the Na⁺ ions in the alginate backbone, forming a stable, water-insoluble calcium alginate gel.
-
Washing and Drying: Collect the microspheres, wash them thoroughly with purified water to remove excess Calcium Chloride, and dry them at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: In Vivo Gastroretention Imaging via Gamma Scintigraphy
Gamma scintigraphy is the definitive, non-invasive method for visualizing and quantifying the transit of a dosage form through the GI tract.[12][13] It provides direct evidence of the formulation's location and retention time.
4.1 Radiolabeling of Microspheres
To be visualized by a gamma camera, the microspheres must be labeled with a short-lived gamma-emitting radionuclide, typically Technetium-99m (⁹⁹ᵐTc).
-
Rationale: ⁹⁹ᵐTc is ideal due to its short half-life (6 hours), clean gamma emission (140 keV), and well-established chemistry for labeling pharmaceuticals. This minimizes the radiation dose to the animal and provides a high-quality signal for imaging.
Step-by-Step Methodology:
-
Preparation of ⁹⁹ᵐTc-pertechnetate: Elute ⁹⁹ᵐTcO₄⁻ from a ⁹⁹Mo/⁹⁹ᵐTc generator using sterile saline.
-
Labeling: Incubate the this compound floating microspheres with a stannous chloride solution (a reducing agent) followed by the addition of the ⁹⁹ᵐTc-pertechnetate solution. The reduced ⁹⁹ᵐTc firmly chelates to the polymer matrix of the microspheres.
-
Quality Control: Verify labeling efficiency using instant thin-layer chromatography (ITLC) to ensure that >95% of the radioactivity is bound to the microspheres.
4.2 Animal Study Protocol
-
Animal Preparation: Fast the rabbits overnight (approx. 12 hours) prior to the experiment to ensure an empty stomach, but allow free access to water. This standardizes the gastric conditions for the study.
-
Dosing: Administer the ⁹⁹ᵐTc-labeled floating microspheres orally using a suitable gavage technique, followed by a small volume of water.
-
Imaging: Anesthetize the animal and place it under a gamma camera. Acquire sequential static images at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, and 8 hours).[12] Images should be acquired in both anterior and posterior projections to correct for tissue attenuation.[12]
-
Data Analysis:
-
Draw a Region of Interest (ROI) around the stomach on each image.
-
Calculate the geometric mean of the radioactive counts within the ROI at each time point.
-
Express the gastric retention as a percentage of the initial counts administered (at time t=0).
-
Protocol 3: Pharmacokinetic (PK) Evaluation
The ultimate goal of a GRDDS is to improve the drug's bioavailability. A pharmacokinetic study is essential to quantify this enhancement.
Step-by-Step Methodology:
-
Animal Groups and Dosing:
-
Fast two groups of rabbits overnight.
-
Administer the Test Formulation (this compound floating microspheres) to Group 1.
-
Administer the Control Formulation (e.g., this compound suspension) to Group 2. Ensure the dose of this compound is identical for both groups.
-
-
Blood Sampling:
-
Collect blood samples (~0.5 mL) from the marginal ear vein into heparinized tubes at specified time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Causality: This sampling schedule is designed to capture the absorption phase, the peak concentration (Cmax), and the elimination phase of the drug's concentration-time profile.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
-
Bioanalytical Quantification:
-
Develop and validate a sensitive and specific analytical method for quantifying this compound in rabbit plasma. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the methods of choice.[14][15][16][17]
-
The method typically involves protein precipitation or liquid-liquid extraction to isolate the drug from plasma components, followed by chromatographic separation and detection.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data for each animal.
-
The critical parameters for comparison are:
-
Cmax (ng/mL): Maximum observed plasma concentration.
-
Tmax (hr): Time at which Cmax is reached.
-
AUC₀₋₂₄ (ng·hr/mL): Area under the plasma concentration-time curve from 0 to 24 hours, representing total drug exposure.
-
T½ (hr): Elimination half-life.
-
-
Data Presentation and Interpretation
Quantitative data from the in vivo studies should be summarized in clear, comparative tables.
Table 1: Hypothetical In Vivo Gastroretention Data
| Time (hours) | Mean Gastric Retention (%) - Floating Microspheres | Mean Gastric Retention (%) - Control (Non-floating) |
| 1 | 95.2 ± 4.1 | 60.5 ± 7.3 |
| 2 | 88.7 ± 5.5 | 25.1 ± 6.8 |
| 4 | 75.3 ± 6.2 | 5.3 ± 2.1 |
| 6 | 58.1 ± 7.9 | < 1 |
| 8 | 35.6 ± 8.3 | 0 |
Data presented as Mean ± SD (n=6)
Table 2: Hypothetical Pharmacokinetic Parameters
| Parameter | Floating Microspheres (Test) | This compound Suspension (Control) |
| Cmax (ng/mL) | 185.4 ± 25.1 | 250.9 ± 30.5 |
| Tmax (hr) | 6.0 ± 1.0 | 1.5 ± 0.5 |
| AUC₀₋₂₄ (ng·hr/mL) | 1650.7 ± 180.2 | 980.5 ± 155.6 |
| Relative Bioavailability (%) | 168.3 | 100 |
Data presented as Mean ± SD (n=6)
Interpretation of Results:
-
Successful Gastroretention: The data in Table 1 would demonstrate that the floating microspheres remain in the stomach for a significantly longer period (>8 hours) compared to the control formulation, which is rapidly emptied. An optimized formulation showed good floating for 8 hours in the stomach of a rabbit.[4][9][10]
-
Enhanced Bioavailability: The PK data in Table 2 would validate the therapeutic benefit of gastroretention. A lower Cmax and a significantly delayed Tmax for the floating formulation indicate a sustained, controlled release of this compound. Most importantly, a substantially higher AUC for the test group confirms enhanced overall drug absorption and bioavailability. The gastroretentive system of this compound is expected to enhance patient compliance and improve quality of life.[18]
References
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International Journal of Drug Regulatory Affairs. (n.d.). FORMULATION DEVELOPMENT AND IN VITRO EVALUATION OF FLOATING TABLETS OF this compound BY EMPLOYING EFFERVESCENT TECHNOLOGY. Retrieved from [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Preparation and In-Vitro Evaluation of this compound Floating Microspheres. Retrieved from [Link]
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Sci Forschen. (2015, November 6). In Vivo Evaluation of a Gastroretentive Drug Delivery System Based on Enteric-Coated Floating Tablets. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2022, July 15). Floating Microspheres of this compound: Formulation, Optimization, Characterization, in-vitro and in-vivo Floatability Studies Using Eudragit Grades. Retrieved from [Link]
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ResearchGate. (2016). Formulation and Evaluation of Gastroretentive Floating Microspheres of this compound. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2016). Formulation and Evaluation of Gastroretentive Floating Microspheres of this compound. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2015, June 26). Formulation and Evaluation of Gastroretentive Floating Microspheres of this compound. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Floating Microspheres of this compound: Formulation, Optimization, Characterization, in-vitro and in-vivo Floatability Studies Using Eudragit Grades. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2016, July 28). Formulation and Evaluation of Gastroretentive Floating Microspheres of this compound. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Rapid, sensitive and accurate method for determination of this compound hydrochloride in human plasma by RP-HPLC system. Retrieved from [Link]
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Academic Strive. (2024, May 23). Design and Optimization of Low-Density Gastroretentive Polymeric Microballoons for the Supply of this compound in the Management of Peptic Ulcer. Retrieved from [Link]
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Asian Journal of Pharmaceutics. (2018, May 9). Formulation and Evaluation of Multiple Unit Floating Beads of Antiulcer Drug. Retrieved from [Link]
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PMC. (n.d.). Current State and Future Perspectives on Gastroretentive Drug Delivery Systems. Retrieved from [Link]
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Asian Journal of Pharmaceutics. (2014, August 23). Formulation development and in vitro and in vivo evaluation of gastroretentive floating drug delivery system of this compound. Retrieved from [Link]
-
Quest Journals. (n.d.). “Design and Characterization of Porous Floating Beads of this compound”. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, December 16). Animal Rule Information. Retrieved from [Link]
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PubMed. (2005, December 15). Determination of this compound in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, September 4). Gastric Emptying Scan - StatPearls. Retrieved from [Link]
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PMC. (n.d.). Design and Characterization of Novel Gastroretentive Drug Delivery System of Antibiotics and Piperine for the Eradication of H. pylori Infection. Retrieved from [Link]
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Cleveland Clinic. (2023, September 20). Gastric Emptying Study. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2024, January 24). Bio-analytical Method Development for Pharmacokinetic Study of Novel this compound Formulation in Rabbit Plasma Using RP-HPLC. Retrieved from [Link]
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PLOS ONE. (2019, May 15). Development of a gastroretentive delivery system for acyclovir by 3D printing technology and its in vivo pharmacokinetic evaluation in Beagle dogs. Retrieved from [Link]
-
PMC. (n.d.). Ethical considerations regarding animal experimentation. Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. (2024, January 15). Experimental animal models for gastric ulcer / peptic ulcer: An overview. Retrieved from [Link]
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American Psychological Association. (2022, February 15). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]
-
South Eastern European Journal of Public Health. (2025, May 1). Development and Evaluation of Gastroretentive Drug Delivery System of BCS Class-II Drug for an Peptic Ulcer. Retrieved from [Link]
-
Temple Health. (n.d.). Gastric Emptying Scintigraphy. Retrieved from [Link]
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International Journal of ChemTech Research. (2009, December 1). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF this compound IN TABLET DOSAGE FORM BY RP-HPLC. Retrieved from [Link]
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Forskningsetikk. (2019, July 8). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]
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Journal of Nuclear Medicine. (2008, March 15). Consensus Recommendations for Gastric Emptying Scintigraphy: A Joint Report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine. Retrieved from [Link]
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ResearchGate. (n.d.). Sensitive, Selective and Rapid Determination of this compound in Human Plasma by Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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European Medicines Agency. (2025, November 27). Ethical use of animals in medicine testing. Retrieved from [Link]
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Strategic Protocol: Forced Degradation & Stability-Indicating Method Development for Lafutidine
Part 1: Executive Summary & Chemical Context
Objective: This application note provides a rigorous, self-validating protocol for the forced degradation of Lafutidine (LAF). It is designed to assist analytical scientists in developing a Stability-Indicating Method (SIM) capable of resolving the active pharmaceutical ingredient (API) from its degradation products (DPs), as mandated by ICH Q1A(R2) guidelines.
Molecule Analysis: this compound is a second-generation histamine H2-receptor antagonist. Unlike its predecessors, its structure contains specific moieties that dictate its degradation profile.
-
Chemical Name: N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]-2-(furan-2-ylmethylsulfinyl)acetamide.[1][2]
-
Critical Vulnerabilities:
-
Sulfinyl Group (
): Highly susceptible to oxidation to sulfone ( ) or reduction to sulfide. -
Amide Linkage: Prone to hydrolytic cleavage under acidic and basic conditions.
-
Furan Ring: Sensitive to acid-catalyzed ring opening and oxidation.
-
Pyridine/Piperidine: Basic nitrogen centers that influence pH-dependent solubility and degradation kinetics.
-
Scientific Insight: Literature indicates that this compound is significantly more labile in alkaline conditions than in acidic environments. Oxidative stress primarily attacks the sulfinyl moiety. This protocol is optimized to capture these specific pathways without inducing "over-degradation" (target degradation: 5–20%).
Part 2: Regulatory Framework (ICH Grounding)
The experimental design is grounded in the following International Council for Harmonisation (ICH) guidelines:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[3] Defines the requirement for stress testing to identify degradation pathways.
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. Mandates light exposure studies (Option 2 source used in this protocol).
-
ICH Q2(R1): Validation of Analytical Procedures. Ensures the method is specific (peak purity).
Part 3: Experimental Protocols
Standard Preparation
Stock Solution (1000 µg/mL): Dissolve 25 mg of this compound Reference Standard in 25 mL of Methanol. Note: this compound is sparingly soluble in water but freely soluble in methanol and glacial acetic acid.
Stress Conditions & Workflows
A. Hydrolytic Degradation (Acid & Base)
Mechanism:[2] Nucleophilic attack on the amide bond and potential furan ring opening.
-
Acid Stress Protocol:
-
Transfer 2.0 mL of Stock Solution to a 10 mL volumetric flask.
-
Add 2.0 mL of 0.1 N HCl .
-
Reflux at 60°C for 2–4 hours .
-
Quenching: Cool to room temperature (RT). Neutralize with 2.0 mL of 0.1 N NaOH.
-
Dilute to volume with Mobile Phase.
-
Scientist's Note: If degradation exceeds 20%, reduce temperature to 40°C. Acidic hydrolysis often yields a volatile degradation product detectable by GC-MS, but for LC-UV, focus on the non-volatiles.
-
-
Base Stress Protocol (Critical Control Point):
-
Transfer 2.0 mL of Stock Solution to a 10 mL volumetric flask.
-
Add 2.0 mL of 0.1 N NaOH .
-
Keep at Room Temperature for 1 hour .
-
Quenching: Neutralize immediately with 2.0 mL of 0.1 N HCl.
-
Dilute to volume with Mobile Phase.
-
Scientist's Note: this compound degrades rapidly in alkali.[4] Do not apply heat initially. If <5% degradation is observed, only then increase to 40°C.
-
B. Oxidative Degradation
Mechanism: Electron transfer at the sulfinyl group (S-oxidation) and furan oxidation.
-
Peroxide Protocol:
-
Transfer 2.0 mL of Stock Solution to a 10 mL volumetric flask.
-
Add 2.0 mL of 3% Hydrogen Peroxide (
) . -
Store in the dark at RT for 6 hours .
-
Dilute to volume with Mobile Phase.
-
Scientist's Note: Avoid metallic spatulas during prep; metal ions catalyze Fenton reactions, leading to non-representative radical degradation.
-
C. Photolytic Degradation
Mechanism: Photo-isomerization of the alkene linker and photo-oxidation.
-
ICH Q1B Protocol:
-
Prepare a 1 mm thick layer of solid this compound in a quartz petri dish.
-
Simultaneously expose a solution sample (diluted in quartz cuvette).
-
Expose to 1.2 million lux hours (Cool White Fluorescent) and 200 Wh/m² (Near UV).
-
Dark Control: Wrap a duplicate sample in aluminum foil and place alongside the test sample to differentiate thermal effects from photolysis.
-
D. Thermal Degradation
Mechanism: Pyrolysis and amide instability.
-
Dry Heat Protocol:
-
Place solid this compound in a sealed glass vial.
-
Incubate at 80°C for 7 days .
-
Dissolve in Methanol and dilute to analytical concentration.
-
Part 4: Analytical Methodology (HPLC)
To successfully separate the highly polar degradation products from the parent peak, a specific method is required. Based on field data, a C18 column with a slightly basic pH buffer is recommended to suppress ionization of the basic piperidine/pyridine groups, improving peak shape.
Table 1: Recommended Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | Base Deactivated Silica reduces tailing for basic amines. |
| Mobile Phase | Methanol : Phosphate Buffer (pH 9.[1]5) [80:20 v/v] | High pH ensures basic nitrogen remains unprotonated (neutral), increasing retention and resolution. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Wavelength | 273 nm | |
| Injection Vol | 20 µL | Sufficient sensitivity for trace degradants (0.1% level). |
| Run Time | 15–20 minutes | Ensures elution of late-eluting non-polar dimers. |
Part 5: Data Visualization & Logic
Degradation Pathway Logic
The following diagram illustrates the theoretical chemical logic driving the stress testing design.
Figure 1: Predicted degradation pathways of this compound based on functional group analysis. The Sulfinyl group oxidizes to Sulfone, while the Amide bond is the primary site for Hydrolysis.
Experimental Workflow
This workflow ensures data integrity and prevents "over-stressing" the molecule.
Figure 2: Step-by-step execution workflow for forced degradation studies. Note the critical checkpoint for precipitation before quenching.
Part 6: Data Interpretation & Acceptance Criteria
1. Mass Balance Calculation:
The sum of the assay value of the parent drug and the levels of degradation products should ideally equal 100% (±5%).
-
Deviation Alert: If Mass Balance is low (<90%), suspect the formation of non-chromatophoric degradants or volatile compounds (common in acid stress of this compound).
2. Peak Purity (Specificity): Use a Diode Array Detector (DAD/PDA) to assess peak purity.
-
Purity Angle < Purity Threshold: Confirms that the this compound peak contains no co-eluting impurities.
-
Spectral Matching: Compare the UV spectrum of the stressed sample peak with the standard.
3. Degradation Limits:
-
Target: 5% to 20% degradation.
-
Over-stressing: If >20% degradation occurs, secondary degradation products (degradants of degradants) may form, complicating the profile. Repeat with milder conditions.
References
-
International Council for Harmonisation (ICH). (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
International Council for Harmonisation (ICH). (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
Shah, K. P., et al. (2015).[2] "Forced degradation of this compound and characterization of its non-volatile and volatile degradation products using LC-MS/TOF." New Journal of Chemistry. [Link]
-
Gabhe, S. Y., et al. (2011). "Stress degradation studies on this compound: method development and characterization of degradation products." Journal of Pharmaceutical Analysis. [Link]
-
Kumar, V., et al. (2013). "Stability indicating RP-HPLC method for simultaneous estimation of this compound and Domperidone." International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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- 4. researchgate.net [researchgate.net]
Application of Lafutidine in Rat Models of Reflux Esophagitis: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of Lafutidine in rat models of reflux esophagitis. It is designed to offer both a deep mechanistic understanding and practical, field-proven protocols for researchers investigating the therapeutic potential of this second-generation H2-receptor antagonist.
Introduction: this compound's Dual-Action Therapeutic Strategy
Reflux esophagitis, a prevalent gastrointestinal disorder, results from the damaging effects of refluxed gastric contents on the esophageal mucosa[1]. This compound emerges as a compelling therapeutic agent due to its multimodal mechanism of action. Beyond its function as a histamine H2-receptor antagonist that competitively inhibits gastric acid secretion[2][3], this compound possesses a distinct cytoprotective capacity. This protective effect is not merely a consequence of reduced acidity but an active process mediated through the stimulation of capsaicin-sensitive afferent nerves[4][5]. This unique characteristic distinguishes it from first-generation H2-receptor antagonists[6].
This compound's activation of these sensory nerves triggers the release of calcitonin gene-related peptide (CGRP) and subsequently nitric oxide (NO), enhancing mucosal blood flow and fortifying the esophageal defense mechanisms[7][8][9]. This guide will delve into the practical application of this compound in a surgically induced rat model of reflux esophagitis, providing a robust framework for preclinical evaluation.
Mechanistic Rationale: The Science Behind this compound's Protective Effects
Understanding the "why" behind the protocol is paramount for experimental success and data interpretation. This compound's efficacy in reflux esophagitis models is rooted in two core principles:
-
Suppression of Gastric Acid: As a potent H2-receptor antagonist, this compound effectively reduces the volume and acidity of gastric refluxate, a primary driver of esophageal injury[3].
-
Active Mucosal Defense: this compound's unique ability to activate capsaicin-sensitive afferent nerves provides a proactive layer of protection[4][10]. This neuro-driven cascade leads to:
-
Increased Mucosal Blood Flow: Enhanced blood supply delivers essential nutrients and buffers, while removing harmful substances, thereby maintaining tissue integrity[8][11].
-
Modulation of Inflammatory Responses: By stimulating sensory nerves, this compound can influence local inflammatory processes, mitigating tissue damage[5][7].
-
The following diagram illustrates the proposed signaling pathway for this compound's cytoprotective action:
Caption: this compound's cytoprotective signaling pathway in the esophagus.
Experimental Protocol: Induction of Reflux Esophagitis and this compound Administration
This section provides a detailed, step-by-step methodology for a widely accepted surgical model of reflux esophagitis in rats and the subsequent administration of this compound.
Animal Model and Husbandry
-
Species: Male Wistar or Sprague-Dawley rats (200-250g).
-
Housing: Standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle).
-
Acclimatization: Allow a minimum of one week for acclimatization to the laboratory environment before any procedures.
-
Diet: Standard laboratory chow and water ad libitum.
Surgical Induction of Reflux Esophagitis
This surgical procedure is designed to induce the reflux of gastric contents into the esophagus, mimicking the clinical condition[12][13].
Pre-operative Preparations:
-
Fast the rats for 24 hours prior to surgery, with free access to water. This ensures an empty stomach, reducing the risk of aspiration during anesthesia.
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail), ensuring a surgical plane of anesthesia is reached.
Surgical Procedure:
-
Place the anesthetized rat in a supine position and shave the abdominal area.
-
Disinfect the surgical site with an appropriate antiseptic solution.
-
Make a midline laparotomy (approximately 3 cm) to expose the abdominal organs.
-
Gently locate the stomach. Ligate the pylorus at the junction of the stomach and the duodenum using a 3-0 silk suture. This prevents the passage of gastric contents into the small intestine.
-
Carefully identify the forestomach (a non-glandular portion of the rat stomach) and ligate it at the transitional region with the glandular stomach using a 2-0 silk suture. This procedure increases the intragastric pressure and promotes reflux into the esophagus[4].
-
Ensure the ligations are secure but do not compromise major blood vessels.
-
Close the abdominal incision in two layers (peritoneum and skin) using appropriate sutures.
-
Provide post-operative care, including analgesia and monitoring for recovery from anesthesia[14]. Keep the animals in a warm environment until fully recovered.
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for evaluating this compound in a rat model of reflux esophagitis.
This compound Administration
Preparation of this compound Solution:
-
This compound can be suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Prepare fresh on the day of the experiment to ensure stability.
Dosing and Administration:
-
Administer this compound intragastrically or intraduodenally immediately after the surgical ligation[4].
-
A typical effective dose range for this compound in this model is 1-30 mg/kg[4][5]. It is advisable to test multiple doses to establish a dose-response relationship.
-
The control group should receive an equivalent volume of the vehicle (0.5% CMC-Na).
Table 1: Recommended Dosing for this compound in Rat Reflux Esophagitis Model
| Group | Treatment | Dose (mg/kg) | Route of Administration |
| 1 | Vehicle Control | - | Intragastric |
| 2 | This compound | 3 | Intragastric |
| 3 | This compound | 10 | Intragastric |
| 4 | This compound | 30 | Intragastric |
Evaluation of Therapeutic Efficacy
A multi-pronged approach to evaluation, encompassing both macroscopic and microscopic assessments, is crucial for a comprehensive understanding of this compound's effects.
Macroscopic Evaluation
-
At a predetermined time point after surgery (e.g., 4-6 hours), euthanize the rats using an approved method.
-
Carefully dissect and remove the esophagus.
-
Open the esophagus longitudinally and gently rinse with saline.
-
Examine the mucosal surface for the presence of lesions (e.g., erythema, erosions, ulcers).
-
The severity of esophagitis can be scored based on a standardized scale.
Table 2: Macroscopic Scoring of Esophageal Lesions
| Score | Description of Lesions |
| 0 | No visible lesions |
| 1 | Mild erythema |
| 2 | Moderate erythema with a few erosions |
| 3 | Severe erythema with multiple erosions |
| 4 | Ulceration and/or hemorrhage |
Histopathological Evaluation
-
Fix the esophageal tissue in 10% neutral buffered formalin for at least 24 hours.
-
Process the tissue for paraffin embedding.
-
Section the tissue at 4-5 µm thickness and stain with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a light microscope.
Key histological features of reflux esophagitis include basal cell hyperplasia, elongation of lamina propria papillae, and infiltration of inflammatory cells (neutrophils and eosinophils) into the epithelium and submucosa[1][13][15][16]. A scoring system can be employed for semi-quantitative analysis.
Table 3: Histological Scoring of Reflux Esophagitis
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Basal Cell Hyperplasia | <15% of epithelial thickness | 15-30% of epithelial thickness | 31-50% of epithelial thickness | >50% of epithelial thickness |
| Papillary Elongation | <50% of epithelial thickness | 50-75% of epithelial thickness | >75% of epithelial thickness | - |
| Inflammatory Cell Infiltration | Absent | Mild | Moderate | Severe |
Biochemical and Molecular Analyses (Optional)
For a more in-depth mechanistic investigation, consider the following:
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the esophageal tissue.
-
ELISA: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in tissue homogenates.
-
Immunohistochemistry/Western Blotting: To assess the expression of proteins involved in inflammation and mucosal defense (e.g., CGRP, nNOS).
Expected Outcomes and Interpretation
In this model, the vehicle-treated group is expected to exhibit significant macroscopic and microscopic signs of esophagitis. Treatment with this compound is anticipated to produce a dose-dependent reduction in the severity of esophageal lesions. A significant decrease in both the macroscopic and histological scores in the this compound-treated groups compared to the vehicle control would indicate a therapeutic effect.
The observation of a protective effect at doses that do not completely abolish gastric acid secretion would provide strong evidence for this compound's direct cytoprotective mechanisms mediated by capsaicin-sensitive afferent nerves[10].
Conclusion
The rat model of reflux esophagitis induced by pylorus and forestomach ligation is a robust and reproducible method for evaluating the therapeutic potential of agents like this compound. The dual-action mechanism of this compound, combining acid suppression with active mucosal protection via the stimulation of capsaicin-sensitive afferent nerves, makes it a particularly interesting candidate for the treatment of reflux esophagitis. The detailed protocols and evaluation methods provided in this guide offer a comprehensive framework for researchers to investigate and validate the efficacy of this compound in a preclinical setting.
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The Mysteries of Capsaicin-Sensitive Afferents - Frontiers. [Link]
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- 9. Sensitizing effects of this compound on CGRP-containing afferent nerves in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Possible involvement of host defense mechanism in the suppression of rat acute reflux esophagitis by the particular histamine H2 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastroprotective mechanism of this compound, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reflux Esophagitis (GERD) Rat Model | Pyloric Ligation Method [en.htscience.com]
- 13. Establishment of surgically induced chronic acid reflux esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Histological changes of the pharynx and larynx in rats with chronic acid reflux esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro drug release studies for oro-dispersible Lafutidine tablets
An In-Depth Guide to In Vitro Drug Release Studies for Oro-Dispersible Lafutidine Tablets
Introduction: The Rationale for Oro-Dispersible this compound
This compound is a second-generation H2 receptor antagonist used for the treatment of gastric ulcers and other conditions related to excessive stomach acid.[1] The development of this compound into an oro-dispersible tablet (ODT) dosage form addresses a critical need for patient populations who experience difficulty swallowing conventional tablets, such as pediatric and geriatric patients.[2][3][4] ODTs are designed to disintegrate rapidly in the saliva of the oral cavity, eliminating the need for water.[2][5] This rapid disintegration can lead to pre-gastric absorption, potentially improving bioavailability and offering a faster onset of action, which is highly desirable for managing symptoms of peptic ulcers.[3][6]
The in vitro drug release study is a cornerstone of pharmaceutical development and quality control.[7] For ODTs, this test is not merely a quality check but a critical predictive tool. It simulates the physiological conditions the tablet encounters, providing essential data on the rate and extent of drug dissolution. This data is fundamental for ensuring batch-to-batch consistency, guiding formulation development, and predicting the in vivo performance of the drug.[8] According to the U.S. Food and Drug Administration (FDA), a key performance characteristic of ODTs is the rapid release of the active pharmaceutical ingredient (API), with a general expectation that a minimum of 85% of the API should be dissolved within 30 minutes.[3]
Core Principles: Simulating the Physiological Fate of an ODT
The primary objective of an in vitro dissolution test for an ODT is to model its journey after administration: rapid disintegration in the mouth followed by dissolution and absorption in the gastrointestinal tract. Unlike conventional tablets, the initial interaction with the dissolution medium mimics the tablet's contact with saliva. The subsequent dissolution profile reflects how the dispersed drug particles will dissolve as they travel to the stomach and small intestine.
The key to a meaningful and reproducible dissolution study lies in the careful selection of test parameters. These choices are not arbitrary; they are grounded in physiological relevance and regulatory standards.
Causality Behind Experimental Choices
-
Apparatus Selection: The United States Pharmacopeia (USP) provides several standardized apparatuses for dissolution testing.[8] For ODTs, the USP Apparatus 2 (Paddle Apparatus) is overwhelmingly preferred over the USP Apparatus 1 (Basket Apparatus).[7][9][10]
-
Why the Paddle? ODTs are formulated with superdisintegrants that cause the tablet to break apart into fine particles.[2] If a Basket Apparatus were used, these particles could escape through the mesh or, more problematically, clog the mesh, leading to incomplete and highly variable drug release profiles.[10] The open vessel of the Paddle Apparatus provides a more suitable hydrodynamic environment for a rapidly disintegrating system.[7]
-
-
Dissolution Medium Selection: The choice of medium is critical for simulating the relevant physiological pH. While initial disintegration occurs in the near-neutral pH of saliva, the bulk of the drug is swallowed and dissolves in the varying pH environments of the GI tract. For this compound ODTs, studies frequently employ phosphate buffers at pH 6.8 or pH 7.4 .[6][11]
-
Why Phosphate Buffer? A pH of 6.8 simulates the conditions of the proximal small intestine, a primary site for drug absorption. This is particularly relevant for ODTs where the drug is swallowed after dispersion. A pH 7.4 buffer has also been used, representing conditions further down the small intestine.[11] Using a physiologically relevant pH ensures the dissolution data has a stronger correlation with potential in vivo behavior.
-
-
Agitation Speed: The paddle's rotation speed creates the hydrodynamic shear necessary for dissolution. For ODTs, a relatively low speed, typically 50 rpm , is recommended.[11]
-
Why 50 rpm? ODTs are formulated for low mechanical strength to ensure rapid disintegration.[10] An excessively high agitation speed could cause mechanical erosion of the tablet that doesn't reflect the gentle environment of the oral cavity, potentially leading to misleadingly fast release rates. A lower speed often provides better discrimination between formulations with different release characteristics.[3] However, speeds may be adjusted (e.g., 25-75 rpm) if issues like "coning" (formation of a mound of undispersed powder at the bottom of the vessel) occur.[10]
-
Visualizing the Process
Experimental Workflow Diagram
The following diagram outlines the logical sequence of the in vitro drug release protocol.
Caption: Workflow for the in vitro drug release testing of this compound ODTs.
Detailed Application Protocol
This protocol provides a self-validating system for assessing the in vitro release of this compound from oro-dispersible tablets.
Materials and Reagents
-
This compound Oro-Dispersible Tablets (Test Product)
-
This compound Reference Standard (USP grade or equivalent)
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Deionized or Distilled Water
-
Syringe filters (e.g., 0.45 µm PVDF or PTFE)
Equipment
-
USP Dissolution Apparatus 2 (Paddle), calibrated
-
Water bath or vessel heater capable of maintaining 37 ± 0.5 °C
-
UV-Visible Spectrophotometer or a validated HPLC system
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes for sampling
-
Stopwatch
Preparation of Dissolution Medium (900 mL, pH 6.8 Phosphate Buffer)
-
Accurately weigh and dissolve an appropriate amount of KH₂PO₄ in water to create a stock solution (e.g., 0.2 M).
-
In a 1000 mL volumetric flask, add a calculated volume of the KH₂PO₄ stock solution.
-
Add a calculated volume of a standardized NaOH solution (e.g., 0.2 M).
-
Add water to bring the volume near the mark.
-
Check the pH using a calibrated pH meter. Adjust to pH 6.8 ± 0.05 using the NaOH solution or a suitable acid (e.g., phosphoric acid).
-
Bring the final volume to 1000 mL with water.
-
Prepare a sufficient volume of this buffer for all dissolution vessels and for use as a blank and diluent in the analytical step.
Apparatus Setup and System Validation
-
Assemble the USP Apparatus 2, ensuring paddles are at the correct height (25 ± 2 mm from the bottom of the vessel).
-
Transfer 900 mL of the pH 6.8 phosphate buffer into each dissolution vessel.
-
Allow the medium to equilibrate to 37 ± 0.5 °C. It is crucial to deaerate the medium before use (e.g., by vacuum filtration or helium sparging) to prevent the formation of air bubbles on the tablet surface, which can interfere with dissolution.
-
Set the paddle rotation speed to 50 rpm.
Experimental Procedure
-
Carefully drop one this compound ODT into each dissolution vessel. Try to avoid having the tablet fall directly under the paddle.
-
Simultaneously start the timer and the paddle rotation.
-
At predetermined time intervals (e.g., 2, 5, 10, 15, 20, and 30 minutes), withdraw a sample aliquot (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a clean vial. Discard the first few mL of the filtrate to saturate the filter and avoid drug adsorption.
-
Crucially, do not replace the volume of the withdrawn sample. The calculation method described below accounts for the volume change. If replacement is required by a specific monograph, the replacement medium must be pre-heated to 37 °C.
Sample Analysis (UV-Vis Spectrophotometry)
-
Prepare a stock solution of the this compound Reference Standard in the dissolution medium.
-
From the stock solution, prepare a series of calibration standards of known concentrations.
-
Measure the absorbance of the calibration standards and the filtered samples at the wavelength of maximum absorbance (λmax) for this compound, which has been reported to be around 226 nm .[11] Use the dissolution medium as the blank.
-
Construct a calibration curve by plotting absorbance versus concentration. The curve should be linear (R² > 0.999).
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the calibration curve.
Data Analysis and Presentation
The cumulative percentage of drug released at each time point is calculated.
Calculation Formula (without media replacement):
-
Cₙ = Concentration of this compound in the sample at time point 'n' (from calibration curve)
-
V₀ = Initial volume of dissolution medium (900 mL)
-
Vₛ = Volume of sample withdrawn (5 mL)
-
TD = Theoretical drug amount in the tablet (e.g., 10 mg)
Amount released at time 'n' (mg): Amount_n = [C_n * (V₀ - (n-1) * V_s)] + Σ [C_(i) * V_s] (for i=1 to n-1)
Percentage Released at time 'n': % Released_n = (Amount_n / TD) * 100
Sample Data Summary:
| Time (minutes) | Concentration (µg/mL) | Cumulative % this compound Released |
| 2 | 3.5 | 31.5% |
| 5 | 7.2 | 64.9% |
| 10 | 9.1 | 82.5% |
| 15 | 9.8 | 89.2% |
| 20 | 10.2 | 93.1% |
| 30 | 10.5 | 96.0% |
In Vitro - In Vivo Correlation: A Conceptual Link
The data from this in vitro test provides a critical window into the potential in vivo performance of the ODT. While a full In Vitro-In Vivo Correlation (IVIVC) is a complex regulatory process, the conceptual link is straightforward and essential for formulation scientists.
Caption: Relationship between in vitro dissolution and expected in vivo performance.
Conclusion and Authoritative Insights
This application note provides a comprehensive and scientifically grounded protocol for the in vitro drug release testing of oro-dispersible this compound tablets. The emphasis on the USP Apparatus 2 with a physiologically relevant medium (pH 6.8 phosphate buffer) and controlled agitation (50 rpm) establishes a robust method for quality control and formulation assessment.[9][10][11] The rapid release profile, with over 85% of the drug dissolving within 30 minutes, is the hallmark of a well-formulated ODT and is a key indicator of its potential for providing rapid therapeutic action and improved patient compliance.[3] Adherence to these methodologically sound and well-rationalized protocols is essential for researchers and drug developers to ensure the delivery of safe, effective, and reliable oro-dispersible products.
References
- Formulation And Evaluation Of this compound Loaded Fast Dissolving Tablet Using Trigonella Foenum. (2020). Indian Journal of Research in Pharmacy and Biotechnology.
- Formulation and evaluation of oro-dispersible tablets of this compound. Scholars Research Library.
- In vitro and in vivo evaluation of fast-dissolving tablets containing solid dispersion of lamotrigine. (n.d.).
- Formulation and characterization of this compound floating matrix tablets employing three grades of HPMC polymers. (n.d.).
- Formulation and Evaluation of Oro-Dispersible Tablets Using Modified Polysaccharides. (n.d.). Pharma Excipients.
- Formulation and Quality Control of Orally Disintegrating Tablets (ODTs): Recent Advances and Perspectives. (2021).
- Dissolution Testing Equipment. (n.d.). American Pharmaceutical Review.
- Formulation and in vitro evaluation of orodispersible tablets of fexofenadine hydrochloride. (n.d.). AJOL.
- FORMULATION AND EVALUATION OF this compound EFFERVESCENT TABLETS. (2021). Indo American Journal of Pharmaceutical Research.
- Dissolution Testing of Orally Disintegrating Tablets. (n.d.). Dissolution Technologies.
- Formulation and evaluation of oro-dispersible tablets of this compound. (2015).
- Analytical method development and validation for the determination of this compound using reverse phase HPLC method in bulk and tab. (n.d.). Scholars Research Library.
- Guidance for Industry - Orally Disintegr
- Evaluation of orally disintegrating tablets: regulatory pathways, administration practices and harmonization of bioequivalence study design. (2024). Pharma Excipients.
- Preparation and characterization of this compound as immediate release oral strip using different type of water-soluble polymer. (2018).
- Comparison of in vitro Percentage drug release of this compound floating tablet formulations LF1-LF8. (n.d.).
- Formulation And In-Vitro Evaluation Of this compound Buccal Tablets. (2024). IJCRT.org.
- Dissolution Testing For Tablets. (n.d.). Teledyne Labs.
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF this compound IN TABLET DOSAGE FORM BY RP-HPLC. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
- Dissolution and Drug Release Tests. (n.d.). US Pharmacopeia (USP).
- FORMULATION FORUM - Orally Disintegrating Tablets. (n.d.). Drug Development and Delivery.
- QUALITY BY DESIGN APPROACH FOR ENHANCEMENT THE DISSOLUTION RATE OF this compound LIQUISOLID TABLETS. (2020). International Journal of Pharmaceutical Sciences and Drug Research.
- Analytical Method Selection for Drug Product Dissolution Testing. (n.d.). American Pharmaceutical Review.
- USP Disintegration of Dispersible Tablets Testing. (n.d.). Avomeen.
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- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Formulation and Quality Control of Orally Disintegrating Tablets (ODTs): Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. testinglab.com [testinglab.com]
- 6. researchgate.net [researchgate.net]
- 7. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
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- 9. ijrpb.com [ijrpb.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols: Investigating Lafutidine's Therapeutic Potential in 5-Fluorouracil-Induced Mucositis
For: Researchers, scientists, and drug development professionals.
Abstract
Chemotherapy-induced mucositis is a significant and often dose-limiting toxicity in cancer treatment, characterized by painful inflammation and ulceration of the gastrointestinal tract.[1][2] 5-Fluorouracil (5-FU), a widely used antimetabolite, is frequently associated with this debilitating side effect.[3] This document provides a comprehensive experimental protocol to investigate the therapeutic potential of lafutidine, a second-generation histamine H2 receptor antagonist, in a preclinical model of 5-FU-induced oral mucositis. This compound is distinguished by its multimodal mechanism, which includes not only the inhibition of gastric acid secretion but also cytoprotective effects.[4][5] A key aspect of its protective action is mediated through the activation of capsaicin-sensitive afferent nerves, leading to the release of calcitonin gene-related peptide (CGRP) and subsequent enhancement of mucosal defense mechanisms.[6][7][8] This protocol outlines a robust hamster model of oral mucositis and details methodologies for clinical, histopathological, and biochemical assessments to thoroughly evaluate the efficacy of this compound.
Introduction: The Scientific Rationale
The Challenge of 5-FU-Induced Mucositis
5-Fluorouracil is a cornerstone of many chemotherapy regimens, but its efficacy is often hampered by severe side effects, most notably mucositis.[3] This condition arises from the cytotoxic effects of 5-FU on rapidly dividing epithelial cells of the alimentary tract, leading to a cascade of biological events including inflammation, ulceration, and an increased risk of secondary infections.[9] The resulting pain and difficulty in eating can lead to malnutrition and necessitate reductions or interruptions in cancer therapy, ultimately compromising patient outcomes.[10] Despite its prevalence and clinical impact, effective preventative and therapeutic strategies for mucositis remain limited.[9][11]
This compound: A Multifaceted Approach to Mucosal Protection
This compound is a second-generation H2 receptor antagonist with a unique pharmacological profile that extends beyond acid suppression.[4][5][12] While it effectively blocks histamine H2 receptors to reduce gastric acid, its primary interest in the context of mucositis lies in its cytoprotective properties.[4][5] Research has demonstrated that this compound enhances gastric mucus and bicarbonate secretion, contributing to the protective lining of the stomach.[4][5]
Crucially, this compound's gastroprotective effects are linked to its ability to activate or sensitize capsaicin-sensitive afferent nerves.[6][7][13] This activation leads to the release of neuropeptides, most notably calcitonin gene-related peptide (CGRP).[6][14] CGRP is a potent vasodilator and plays a critical role in maintaining mucosal integrity and promoting healing.[15][16][17][18][19] It enhances mucosal blood flow, which is vital for tissue repair and defense.[13] Furthermore, this compound has been shown to stimulate the production of nitric oxide (NO), another key molecule in regulating gastric mucosal blood flow and cytoprotection.[12][20][21][22] This multimodal mechanism of action makes this compound a compelling candidate for mitigating the mucosal damage induced by chemotherapy.
Experimental Design and Rationale
This protocol utilizes a well-established hamster model of 5-FU-induced oral mucositis, which reliably replicates the clinical and histological features of the human condition.[1] The golden Syrian hamster is the animal of choice due to its buccal cheek pouches, which are anatomically similar to the human oral mucosa and are susceptible to chemotherapy-induced damage when mechanically irritated.[1]
Proposed Mechanism of this compound in 5-FU-Induced Mucositis
The central hypothesis is that this compound will ameliorate 5-FU-induced mucositis through its cytoprotective actions, primarily mediated by the activation of capsaicin-sensitive afferent nerves and the subsequent release of CGRP and NO.
Caption: Proposed mechanism of this compound in 5-FU-induced mucositis.
Animal Model and Treatment Groups
A sufficient number of male golden Syrian hamsters (8-10 weeks old, 90-110g) should be used to ensure statistical power. The animals will be randomly assigned to the following groups:
| Group | Treatment | Rationale |
| 1. Normal Control | Vehicle (e.g., 0.5% carboxymethylcellulose) | To establish baseline parameters without any intervention. |
| 2. 5-FU Control | 5-FU + Vehicle | To induce oral mucositis and serve as the disease model control. |
| 3. This compound (Low Dose) | 5-FU + this compound (e.g., 10 mg/kg) | To evaluate the efficacy of a low dose of this compound. |
| 4. This compound (High Dose) | 5-FU + this compound (e.g., 30 mg/kg) | To assess a potential dose-dependent effect of this compound. |
| 5. Positive Control | 5-FU + Reference Drug (e.g., Palifermin) | To compare the efficacy of this compound against a known therapeutic agent for mucositis. |
Experimental Timeline
A detailed timeline is crucial for the successful execution of the study.
| Day | Activity |
| -7 to -1 | Acclimatization of animals. |
| 0 | Intraperitoneal (i.p.) injection of 5-FU (60 mg/kg). Start daily oral administration of vehicle, this compound, or positive control. |
| 1 | Mechanical irritation of the left buccal pouch. Continue daily oral treatments. |
| 2 | Second i.p. injection of 5-FU (40 mg/kg). Mechanical irritation of the left buccal pouch. Continue daily oral treatments. |
| 3-9 | Continue daily oral treatments. Monitor body weight and clinical signs of mucositis. |
| 4, 6, 8, 10 | Clinical scoring of oral mucositis. |
| 10 | Euthanasia and sample collection (buccal pouch tissue and blood). |
Detailed Protocols
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| 5-Fluorouracil | Sigma-Aldrich | F6627 |
| This compound | Toronto Research Chemicals | L175500 |
| Palifermin (Kepivance®) | Amgen | N/A |
| Carboxymethylcellulose sodium salt | Sigma-Aldrich | C5678 |
| Ketamine/Xylazine anesthetic solution | Henry Schein Animal Health | Varies |
| Hematoxylin and Eosin (H&E) Stain Kit | Abcam | ab245880 |
| Myeloperoxidase (MPO) Activity Assay Kit | Abcam | ab105136 |
| TNF-α ELISA Kit (Hamster) | R&D Systems | DY519 |
| IL-1β ELISA Kit (Hamster) | R&D Systems | DY501 |
Induction of Oral Mucositis
-
On Day 0, administer 5-FU (60 mg/kg) via intraperitoneal injection.
-
On Day 1, lightly anesthetize the hamsters (e.g., with ketamine/xylazine).
-
Gently evert the left buccal pouch and scratch the mucosal surface twice in a linear fashion with the tip of an 18-gauge needle.[23] This mechanical irritation is necessary to potentiate the development of mucositis.[23]
-
On Day 2, administer a second dose of 5-FU (40 mg/kg, i.p.) and repeat the mechanical irritation of the left buccal pouch.
Treatment Administration
-
Prepare this compound and the positive control drug in the appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
From Day 0 to Day 9, administer the respective treatments orally once daily via gavage.
Clinical Assessment of Mucositis
-
On Days 4, 6, 8, and 10, visually inspect the everted buccal pouches and score the severity of mucositis based on the following scale:
| Score | Clinical Observation |
| 0 | Normal mucosa, no signs of erythema or ulceration. |
| 1 | Mild erythema, no evidence of mucosal erosion. |
| 2 | Severe erythema, vasodilation. |
| 3 | Ulceration of less than 25% of the pouch surface. |
| 4 | Ulceration of 25-50% of the pouch surface. |
| 5 | Ulceration of more than 50% of the pouch surface. |
-
Record the body weight of each animal daily as an indicator of overall health and the systemic effects of 5-FU.[9][10]
Histopathological Evaluation
-
On Day 10, euthanize the animals and carefully excise the left buccal pouch.
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Process the tissue, embed in paraffin, and section at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the slides under a light microscope and score the histopathological changes based on a standardized grading system.[24] Key features to assess include epithelial integrity, ulceration, inflammatory cell infiltration, and submucosal edema.[9][25][26]
| Grade | Histopathological Findings |
| 0 | Intact epithelium and normal connective tissue. |
| 1 | Mild inflammation, slight epithelial hyperplasia. |
| 2 | Moderate inflammation, epithelial atrophy, and focal ulceration. |
| 3 | Severe inflammation, extensive ulceration, and submucosal edema. |
| 4 | Extensive deep ulceration with abscess formation and severe inflammation. |
Biochemical Analysis
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme found in neutrophils and is a marker of neutrophil infiltration and inflammation.
-
Homogenize a portion of the buccal pouch tissue.
-
Measure MPO activity using a commercially available colorimetric assay kit according to the manufacturer's instructions.
-
-
Pro-inflammatory Cytokine Levels: Measure the levels of key inflammatory cytokines such as TNF-α and IL-1β in tissue homogenates or serum using ELISA kits.[27] These cytokines are known to play a crucial role in the pathogenesis of mucositis.[28][27]
Data Analysis and Interpretation
-
Clinical Scores and Body Weight: Analyze the data using two-way repeated measures ANOVA to compare the treatment groups over time.
-
Histopathological Scores: Use a non-parametric test (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test) to compare the scores between groups.
-
Biochemical Data: Analyze MPO activity and cytokine levels using one-way ANOVA followed by a suitable post-hoc test (e.g., Tukey's or Dunnett's).
-
A p-value of <0.05 will be considered statistically significant.
Expected Outcomes and Troubleshooting
-
Expected Outcomes: It is hypothesized that this compound treatment will result in a dose-dependent reduction in the clinical and histopathological scores of mucositis compared to the 5-FU control group. This should be accompanied by a decrease in MPO activity and pro-inflammatory cytokine levels in the buccal pouch tissue.
-
Troubleshooting:
-
High Mortality: If high mortality is observed in the 5-FU treated groups, consider reducing the dose of 5-FU or providing supportive care such as subcutaneous fluids.
-
Inconsistent Mucositis: Ensure consistent mechanical irritation technique to minimize variability in mucositis induction.
-
Variable Drug Absorption: Oral gavage should be performed carefully to ensure consistent drug delivery.
-
Conclusion
This detailed protocol provides a robust framework for investigating the therapeutic potential of this compound in a preclinical model of 5-FU-induced oral mucositis. By employing a multi-faceted assessment approach, researchers can gain valuable insights into the efficacy and mechanism of action of this compound, potentially paving the way for its clinical application in mitigating this debilitating side effect of cancer therapy.
Visualization of Experimental Workflow
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Troubleshooting & Optimization
Lafutidine Formulation Technical Support Center: Enhancing Bioavailability
Welcome to the Technical Support Center for Lafutidine Formulations. This guide is designed for researchers, scientists, and drug development professionals dedicated to overcoming the challenges associated with this compound's bioavailability. As a second-generation H2 receptor antagonist, this compound's therapeutic efficacy is intrinsically linked to its formulation.[1] However, its low aqueous solubility presents a significant hurdle to achieving optimal oral bioavailability.[2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work. The guidance herein is grounded in established scientific principles and practical field experience to empower you to develop robust and effective this compound formulations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding this compound formulation development.
Q1: What are the primary challenges in formulating this compound for oral delivery?
A1: The principal challenge is this compound's poor aqueous solubility, which limits its dissolution rate and subsequent absorption, leading to low and variable oral bioavailability.[2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[3] Additionally, its short biological half-life of approximately 1.92 hours necessitates frequent dosing with conventional formulations, which can be addressed through controlled-release strategies.[4][5]
Q2: What are the most promising strategies for enhancing the bioavailability of this compound?
A2: Several advanced formulation strategies have shown significant promise:
-
Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymeric carrier in an amorphous state, both the solubility and dissolution rate can be substantially increased.[6]
-
Lipid-Based Formulations (e.g., SMEDDS/SNEDDS): Self-micro or nano-emulsifying drug delivery systems can enhance the solubility and absorption of this compound by presenting it in a solubilized state within fine oil-in-water emulsions in the gastrointestinal tract.[7][8]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby enhancing the dissolution velocity and bioavailability.[9][10]
-
Gastroretentive Drug Delivery Systems (GRDDS): Floating or mucoadhesive tablet formulations can prolong the gastric residence time of this compound, allowing for a longer duration of drug release and absorption in the upper gastrointestinal tract.[4][5][11][12]
Q3: Are there any known excipient compatibility issues with this compound?
A3: While extensive public data on specific incompatibilities is limited, standard preformulation studies are crucial. Fourier-transform infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) are essential to assess potential interactions between this compound and chosen excipients.[13][14] Given this compound's chemical structure, which includes ester and amide linkages, it is prudent to investigate its compatibility with excipients that have a high moisture content or reactive impurities, which could potentially lead to hydrolysis or other degradation pathways, especially under accelerated stability conditions.[15]
Q4: What is the mechanism of action of this compound?
A4: this compound is a histamine H2 receptor antagonist. It works by blocking the action of histamine on the parietal cells in the stomach lining, which in turn reduces the production of gastric acid.[16] This reduction in stomach acid helps to heal and prevent ulcers and to relieve symptoms such as heartburn and indigestion. Beyond its H2 receptor antagonism, this compound also exhibits gastroprotective effects by increasing gastric mucosal blood flow and mucus secretion.[16][17]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting advice in a question-and-answer format for specific formulation challenges.
Amorphous Solid Dispersions (ASDs)
Q: My this compound ASD is showing signs of recrystallization during stability testing. What are the potential causes and how can I mitigate this?
A: Recrystallization is a critical stability issue for ASDs, as it negates the solubility advantage of the amorphous form.
-
Causality: The amorphous state is thermodynamically unstable. Recrystallization can be triggered by factors that increase molecular mobility, such as elevated temperature and humidity.[18] Insufficient drug-polymer interaction or a drug loading that exceeds the polymer's capacity can also lead to phase separation and subsequent crystallization.[11][16]
-
Troubleshooting Steps:
-
Polymer Selection: Ensure the chosen polymer has strong intermolecular interactions (e.g., hydrogen bonding) with this compound. Polymers like povidone (PVP) or copovidone have been used in ASDs and may be suitable candidates.[19]
-
Drug Loading: Re-evaluate the drug loading. A lower drug-to-polymer ratio might be necessary to maintain a single-phase amorphous system.
-
Moisture Control: ASDs are often hygroscopic. Strict control of humidity during manufacturing and storage is essential. Consider co-formulating with a moisture scavenger or using moisture-protective packaging.[18]
-
Glass Transition Temperature (Tg): Formulations with a higher Tg are generally more stable. Select polymers that result in a high Tg for the ASD. Ensure that the storage temperature is well below the Tg of the formulation.[20]
-
Experimental Protocol: Assessing ASD Stability
-
Prepare ASDs: Prepare this compound ASDs with varying polymers and drug loadings using a suitable method (e.g., spray drying, hot-melt extrusion).
-
Characterize Initial State: Immediately after preparation, characterize the ASDs using powder X-ray diffraction (PXRD) to confirm the amorphous nature and DSC to determine the Tg.
-
Stability Study: Store the ASDs under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.
-
Monitor for Recrystallization: At predetermined time points (e.g., 1, 3, and 6 months), re-characterize the samples using PXRD and DSC to detect any signs of crystallinity.
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Q: My this compound SNEDDS formulation is showing phase separation upon storage. What could be the cause and how can I improve its stability?
A: Phase separation in SNEDDS indicates a breakdown of the homogenous mixture, which can compromise its performance.
-
Causality: This instability can arise from several factors, including poor selection of oil, surfactant, and cosurfactant, incorrect ratios of these components, or drug precipitation.[21] The thermodynamic stability of the emulsion is crucial.
-
Troubleshooting Steps:
-
Component Selection: Re-screen oils, surfactants, and cosurfactants for their ability to solubilize this compound and form a stable nanoemulsion. The selection should be based on solubility studies and the construction of pseudo-ternary phase diagrams.[22]
-
Component Ratios: Optimize the ratios of oil, surfactant, and cosurfactant. A robust formulation should have a large nanoemulsion region in the phase diagram.
-
Drug Precipitation: If this compound is precipitating, it may be due to a high drug loading that exceeds the solubilization capacity of the system. Consider reducing the drug concentration.
-
Thermodynamic Stability Testing: Subject the formulation to stress tests, such as centrifugation and multiple freeze-thaw cycles, to ensure its robustness.
-
Experimental Protocol: Developing a Stable this compound SNEDDS
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and cosurfactants.
-
Construct Pseudo-Ternary Phase Diagrams: For promising combinations of excipients, construct phase diagrams to identify the nanoemulsion region.
-
Formulation Preparation: Prepare SNEDDS formulations with different component ratios within the identified nanoemulsion region.
-
Characterization: Evaluate the prepared SNEDDS for self-emulsification time, droplet size, and polydispersity index upon dilution in an aqueous medium.
-
Stability Assessment: Store the formulations at different temperatures and monitor for any signs of phase separation or drug precipitation over time.
In-Vitro Dissolution Testing
Q: I am observing high variability in the dissolution profiles of my this compound formulation. What are the common sources of this variability and how can I troubleshoot them?
A: High variability in dissolution testing can obscure the true performance of your formulation and hinder the establishment of a reliable in-vitro in-vivo correlation (IVIVC).
-
Causality: Variability can stem from the formulation itself (e.g., non-uniform drug content), the dissolution apparatus (e.g., improper calibration, vessel-to-vessel differences), the dissolution medium (e.g., incorrect pH, improper degassing), or the analytical method.[7][23] For floating or mucoadhesive systems, the positioning and behavior of the dosage form in the dissolution vessel can also be a significant source of variability.[24]
-
Troubleshooting Steps:
-
Apparatus Calibration: Ensure the dissolution apparatus is properly calibrated (e.g., paddle/basket speed, temperature, vessel centering).
-
Dissolution Medium Preparation: Carefully prepare and de-gas the dissolution medium. Verify the pH of the medium before use.
-
Sampling Technique: Standardize the sampling procedure, including the sampling location within the vessel and the filtration method. Ensure that the filter does not adsorb the drug.
-
Formulation Uniformity: Assess the content uniformity of your dosage forms to rule out manufacturing-related variability.
-
For GRDDS: For floating tablets, "coning" (the formation of a mound of undispersed powder at the bottom of the vessel) can be an issue. Ensure adequate agitation to prevent this. For mucoadhesive tablets, the adhesion to the vessel wall can be inconsistent.
-
Experimental Workflow: Troubleshooting Dissolution Variability
Sources
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- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. mdpi.com [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Nanomedicine Scale-up Technologies: Feasibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. scispace.com [scispace.com]
- 16. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aipublications.com [aipublications.com]
- 18. Pharmaceutical Amorphous Solid Dispersions: Evaluation & Stabilization Methods [crystalpharmatech.com]
- 19. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs [mdpi.com]
- 20. Physical Stability of Amorphous Solid Dispersions: a Physicochemical Perspective with Thermodynamic, Kinetic and Environmental Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Instability Of Emulsions.pptx [slideshare.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. questjournals.org [questjournals.org]
Overcoming challenges in the synthesis of high-purity Lafutidine
The following technical guide is structured as a High-Performance Technical Support Center for process chemists and pharmaceutical scientists. It prioritizes actionable troubleshooting, mechanistic understanding, and self-validating protocols.
Ticket Subject: Optimization of Critical Process Parameters (CPPs) for Lafutidine (API) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Resolution
Executive Summary
This compound (CAS: 118288-08-7) presents a unique set of synthetic challenges due to its specific structural requirements: a (Z)-alkene geometry that must be rigorously maintained and a sulfoxide moiety that requires precise oxidation state control. This guide addresses the two most common failure modes in high-purity manufacturing:
-
Stereochemical Drift: Contamination of the active (Z)-isomer with the thermodynamically stable (E)-isomer.
-
Oxidative Runaway: Over-oxidation of the thioether intermediate to the sulfone impurity.
Module 1: The Stereochemical Challenge (Z-Isomer Integrity)
The Issue
Users frequently report (E)-isomer enrichment (Impurity B) during the coupling of the pyridine-butenyl fragment. The target specification is typically >99.5% (Z)-isomer, but thermal stress and acidic conditions can catalyze the isomerization of the cis-butenyl linkage to the trans form.
Troubleshooting Q&A
Q: Why is my Z-isomer ratio dropping during the condensation step? A: The (Z)-butenyl linkage is kinetically trapped but thermodynamically unstable compared to the (E)-isomer. If you are using acid chlorides or high-temperature reflux for the amide coupling, you are likely overcoming the rotational barrier of the alkene.
-
Root Cause: High thermal load or strong acid catalysis.
-
Correction: Switch to a Mixed Anhydride Method or use coupling agents like EDC/HOBt which operate at room temperature (0–25°C). Avoid thionyl chloride-mediated coupling if isomerization is observed.
Q: How do I remove the (E)-isomer if it forms? A: Separation by standard crystallization is difficult due to the structural similarity.
-
Protocol: Utilize Recrystallization from Ethyl Acetate/Hexane (1:3) . The (Z)-isomer typically crystallizes preferentially due to its folded conformation, while the linear (E)-isomer remains in the mother liquor.
-
Validation: Monitor the mother liquor by HPLC. If the (E)-isomer content in the liquor is <15%, your yield loss is too high; optimize the cooling ramp rate (0.5°C/min).
Visualization: Stereochemical & Synthetic Workflow
The following diagram illustrates the critical control points (CCPs) where stereochemistry and oxidation state are at risk.
Figure 1: Synthetic workflow highlighting Critical Control Points (CCPs) for stereochemistry and oxidation.
Module 2: The Oxidation Tightrope (Sulfide to Sulfoxide)
The Issue
The transformation of the sulfide intermediate to the sulfoxide is the most delicate step. The "Sulfone Impurity" (Impurity A) is formed via over-oxidation. Once formed, the sulfone is extremely difficult to separate from the sulfoxide due to similar polarity.
Troubleshooting Q&A
Q: I am seeing >2% Sulfone impurity. Can I wash it out? A: No. The sulfone tracks with the API. You must prevent its formation.
-
Mechanism: The reaction rate of Sulfoxide
Sulfone is often competitive with Sulfide Sulfoxide, especially if local concentrations of oxidant are high. -
Solution: Use Sodium Periodate (NaIO4) instead of Hydrogen Peroxide/mCPBA.
-
Why? NaIO4 is a highly selective oxidant for sulfides at 0–5°C and kinetically sluggish for the second oxidation step to sulfone.
-
Q: My NaIO4 reaction is stalling. What should I do? A: NaIO4 requires a protic solvent to function effectively, but this compound intermediates are lipophilic.
-
Protocol: Use a biphasic system or a mixed solvent system: Methanol/Water (3:1) .
-
Self-Validating Step: Monitor the reaction by TLC or HPLC every 30 minutes. Quench immediately when the starting material is <0.5%. Do not wait for "complete" disappearance if sulfone levels start rising.
Visualization: Impurity Formation Pathways
Understanding the competitive kinetics is vital.
Figure 2: Kinetic pathways showing the relationship between the target sulfoxide and the sulfone/E-isomer impurities.[1]
Module 3: Impurity Profiling & Removal Strategy
To achieve pharmaceutical-grade purity (>99.8%), you must identify and control the following specific impurities.
Data Table: Common Impurities and Remediation
| Impurity Name | Structure / Origin | Critical Limit | Remediation Strategy |
| Impurity A (Sulfone) | Over-oxidation of API | < 0.15% | Prevention: Strict stoichiometry (1.0 eq NaIO4).Purification: Flash chromatography (DCM:MeOH) if >0.5%. |
| Impurity B (E-Isomer) | Geometric isomer of alkene | < 0.5% | Prevention: Low temp (<25°C) coupling.Purification: Recrystallization (EtOAc/Hexane). |
| Impurity C (Amine) | Unreacted amine intermediate | < 0.1% | Purification: Acidic wash (pH 4-5) during workup removes the basic amine. |
| Impurity D (Acid) | Unreacted furfurylthioacetic acid | < 0.1% | Purification: Basic wash (sat. NaHCO3) during workup. |
Validated Experimental Protocol: Selective Oxidation
Objective: Convert Sulfide Intermediate to this compound with <0.1% Sulfone generation.
-
Preparation: Dissolve 10.0 g of Sulfide Intermediate in 100 mL Methanol . Cool to 0–5°C in an ice bath.
-
Oxidant Solution: Dissolve 1.05 equivalents of Sodium Periodate (NaIO4) in 40 mL of water.
-
Addition: Add the NaIO4 solution dropwise over 60 minutes.
-
Why? Keeping the oxidant concentration low relative to the substrate favors the faster k1 reaction (Sulfide
Sulfoxide) over the slower k2 reaction (Sulfoxide Sulfone).
-
-
Monitoring: Stir at 5°C. Sample at 2 hours.
-
Pass Criteria: Sulfide < 1.0%, Sulfone < 0.1%.
-
-
Quench: If complete, add 10 mL saturated Sodium Thiosulfate solution to destroy excess oxidant immediately.
-
Workup: Extract with Dichloromethane, wash with water, and concentrate under reduced pressure (bath < 35°C to prevent isomerization).
References
-
This compound Structure and Pharmacology
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5282136, this compound. Retrieved from [Link]
-
-
Impurity Profiling and Analysis
-
Sulfide Oxidation Methodologies
-
MDPI (2019). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]
-
- Z-Isomer Synthesis Challenges
-
General API Synthesis Optimization
Sources
Technical Support Center: Lafutidine Formulation Stability & Degradation Analysis
Welcome to the technical support center for lafutidine stability analysis. This guide is designed for researchers, analytical scientists, and formulation development professionals to navigate the complexities of this compound's stability profile. Here, we provide in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of this compound's degradation pathways. Our goal is to empower you to design robust formulations and develop reliable, stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is showing a significant drop in potency during stability testing, but I don't see any major degradation peaks in my HPLC chromatogram. What could be happening?
A: This is a classic "mass balance" problem. Several factors could be at play:
-
Non-Chromophoric Degradants: this compound may degrade into products that do not absorb UV light at the detection wavelength used for the parent drug (typically around 273 nm).[1][2][3] Acid hydrolysis, for instance, can break the molecule into smaller fragments that may lack a UV chromophore.[4]
-
Volatile Degradants: Under certain stress conditions, particularly acidic stress, this compound can produce volatile degradation products that would not be detected by standard HPLC-UV or LC-MS methods.[5]
-
Precipitation: The drug or its degradants may be precipitating out of the solution, especially if the formulation's solubility characteristics change over time or with temperature fluctuations. Ensure your sample preparation procedure effectively redissolves all components.
-
Adsorption: Active sites on container surfaces (glass or polymer) can adsorb the drug, leading to an apparent loss of potency. This is particularly relevant for low-concentration formulations.
Q2: I'm observing new peaks in my chromatogram during a forced degradation study. How do I identify if they are from the drug or from excipient degradation?
A: This requires a systematic approach:
-
Analyze a Placebo: The most critical first step is to subject a placebo formulation (containing all excipients but no this compound) to the same stress conditions. Any peaks appearing in the stressed placebo chromatogram can be attributed to excipient degradation.
-
Peak Purity Analysis: Utilize a Photodiode Array (PDA) or Diode Array Detector (DAD) with your HPLC. The peak purity function can assess whether the main this compound peak is spectrally homogeneous or if a co-eluting impurity is present.[2][3]
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool. By comparing the mass-to-charge ratio (m/z) of the unknown peaks to the theoretical masses of potential this compound degradants, you can confirm their origin.[1][5][6]
Q3: Under which conditions is this compound most unstable?
A: Published studies consistently show that this compound is most susceptible to degradation under alkaline (basic) conditions.[1][6] Significant degradation is also observed under acidic, oxidative, and photolytic stress.[1][5][7] It is relatively stable under neutral and dry heat (thermal) conditions.[1][4][6]
Q4: What are the primary degradation pathways for this compound?
A: The main degradation pathways involve the cleavage of its core structure:
-
Hydrolysis: Both acid and base-catalyzed hydrolysis can cleave the amide and ether linkages in the molecule.[4][5]
-
Oxidation: The sulfinyl group (-S=O) is a primary target for oxidation, potentially forming a sulfone (-SO2-).[5]
-
Photodegradation: Exposure to light, particularly UV light, can induce complex degradation pathways.[1][5][8]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
-
Potential Cause 1: Inadequate Mobile Phase pH Control.
-
Scientific Rationale: this compound has multiple basic nitrogen atoms (on the pyridine and piperidine rings). If the mobile phase pH is close to the pKa of these functional groups, small variations in pH can significantly alter the molecule's ionization state, leading to inconsistent retention times and poor peak shape (tailing or fronting).
-
Recommended Action: Use a buffered mobile phase and ensure its pH is at least 1.5-2 units away from the drug's pKa values. A common choice is an ammonium acetate or phosphate buffer.[1][9] For a robust method, verify that slight, deliberate changes in mobile phase pH (e.g., ±0.2 units) do not significantly impact the chromatogram.[2]
-
-
Potential Cause 2: Column Overload or Contamination.
-
Scientific Rationale: Injecting a sample that is too concentrated can saturate the stationary phase, causing broad or distorted peaks. Conversely, the accumulation of strongly retained sample components or excipients from previous injections can create active sites that interfere with the analyte.
-
Recommended Action:
-
Dilute the sample and reinject to check for overload.
-
Implement a robust column washing procedure after each analytical sequence (e.g., flushing with a high-organic solvent like 100% acetonitrile or methanol).
-
If the problem persists, use a guard column to protect the analytical column from contaminants.
-
-
Problem 2: Inconsistent Results in Forced Degradation Studies
-
Potential Cause 1: Degradation Level is Outside the Optimal Range.
-
Scientific Rationale: The goal of a forced degradation study is not to completely destroy the drug but to achieve a target degradation of 5-20%.[10][11] Too little degradation may not produce detectable impurity peaks, while excessive degradation can lead to secondary degradation products, complicating pathway elucidation.
-
Recommended Action: Systematically optimize stress conditions (e.g., concentration of acid/base/oxidant, temperature, duration of exposure) to achieve the target degradation level.[12] Start with milder conditions and incrementally increase the severity.
-
-
Potential Cause 2: Incomplete Neutralization After Acid/Base Stress.
-
Scientific Rationale: After stressing a sample with acid or base, it is crucial to adjust the pH to near neutral before injection. Injecting a highly acidic or basic sample can damage the silica-based stationary phase of the HPLC column and cause significant retention time shifts.
-
Recommended Action: Before diluting to the final volume, carefully neutralize the stressed sample with an equivalent amount of base or acid, respectively. Confirm the final pH of the sample solution is within the stable range for your HPLC column (typically pH 2-8).
-
Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol outlines the steps to investigate this compound's stability under various stress conditions as mandated by ICH guidelines.[5][10][13]
Objective: To generate potential degradation products and demonstrate the specificity of a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol:water mixture.[10]
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat the mixture at a specified temperature (e.g., 70°C) for a set duration (e.g., 2 hours).[12] Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration with the mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 70°C for 2 hours.[12] Cool, neutralize with 0.1 M HCl, and dilute to the final concentration. This compound is particularly labile in alkali, so shorter times or lower temperatures may be needed.[4]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time (e.g., 2 hours).[8] Dilute to the final concentration.
-
Thermal Degradation: Store the stock solution (in solid and/or solution form) in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a set period (e.g., 6 hours).[12]
-
Photolytic Degradation: Expose the stock solution to a light source providing UV and visible output, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt-hours/square meter).[10] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Representative Stability-Indicating HPLC Method
Objective: To separate and quantify this compound in the presence of its process-related impurities and degradation products.
| Parameter | Recommended Condition | Scientific Rationale |
| Column | C18 (e.g., Hypersil BDS, 250 x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for a molecule of this compound's polarity, enabling good separation from potential polar degradants.[1][6] |
| Mobile Phase | Isocratic mixture of Methanol and 0.05 M Ammonium Acetate buffer (e.g., 45:55 v/v) | A buffered aqueous-organic mobile phase controls the ionization of this compound, ensuring reproducible retention and sharp peaks. The ratio is optimized for ideal separation.[1][6] |
| Flow Rate | 1.0 - 1.8 mL/min | This flow rate range provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.[1][3] |
| Detection | UV at 273 nm | This wavelength is near the absorbance maximum for this compound, providing good sensitivity for the parent drug. A PDA detector is highly recommended for peak purity analysis.[1][2] |
| Column Temp. | Ambient or controlled (e.g., 25°C) | Maintaining a constant temperature ensures consistent retention times and improves method robustness.[2] |
| Injection Vol. | 10 - 20 µL | The volume should be optimized based on the sample concentration and detector sensitivity to avoid peak distortion. |
Visualized Workflows and Pathways
This compound Stability Study Workflow
Caption: A typical workflow for a this compound forced degradation study.
Simplified this compound Degradation Pathways
Caption: Major stress degradation pathways for this compound.[5]
References
-
Stress degradation studies on this compound: method development and characterization of degradation products using HPLC-UV and LC-ESI-MS. (n.d.). ResearchGate. Retrieved from [Link]
-
Shah, K. P., Kurmi, M., Kumar, S., & Singh, S. (2016). Forced degradation of this compound and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS. New Journal of Chemistry, 40(7), 6217-6226. Retrieved from [Link]
-
Stress degradation studies on this compound: method development and characterization of degradation products using HPLC-UV and LC-ESI-MS. (2015). Semantic Scholar. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Ren, Y., Geng, J., Zhao, Z., & Zhang, Y. (2022). Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. Environmental Science and Pollution Research, 29(25), 38483-38495. Retrieved from [Link]
-
Sumithra, M., et al. (2011). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF this compound IN TABLET DOSAGE FORM BY RP-HPLC. International Journal of ChemTech Research, 3(3), 1404-1409. Retrieved from [Link]
-
Formulation and evaluation of oro-dispersible tablets of this compound. (n.d.). Scholars Research Library. Retrieved from [Link]
-
Li, M., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2023, September 20). YouTube. Retrieved from [Link]
-
A stability-indicating high performance liquid chromatographic analytical method for the determination of this compound in Tablet. (n.d.). Scholars Research Library. Retrieved from [Link]
-
Stability-indicating stress degradation studies of this compound using UV spectrophotometric method. (n.d.). ScienceDirect. Retrieved from [Link]
-
A stability-indicating high performance liquid chromatographic analytical method for the determination of this compound in Tablet | Abstract. (n.d.). Scholars Research Library. Retrieved from [Link]
-
Chromatograms of standard this compound, this compound in marketed formulation and under different stress conditions are given in A-H as follows: A standard/control, B sample formulation, C acidic, D alkaline, E photolytic, F oxidative, G dry heat/ thermal, and H neutral hydrolysis using HPLC. (n.d.). ResearchGate. Retrieved from [Link]
-
Kurmi, M., et al. (2009). Study of Forced Decomposition Behavior of Lamivudine Using LC, LC-MS/TOF and MS(n). Journal of Pharmaceutical Sciences, 98(1), 159-174. Retrieved from [Link]
-
method development and characterization of degradation products using HPLC-UV and LC-ESI-MS. (n.d.). Retrieved from [Link]
-
Development and validation of stability-indicating UPLC method for the determination of this compound and its impurities in bulk and pharmaceutical dosage form. (2017). ResearchGate. Retrieved from [Link]
-
Formulation and characterization of this compound floating matrix tablets employing three grades of HPMC polymers. (n.d.). Journal of Pharmacreations. Retrieved from [Link]
-
Formulation and Evaluation of Floating in Situ Gel of this compound. (2023). AI Publications. Retrieved from [Link]
-
Vani, R., et al. (2015). Analytical method development and validation for the determination of this compound using reverse phase HPLC method in bulk and tab. Der Pharmacia Lettre, 7(1), 263-268. Retrieved from [Link]
-
Development and validation of a stability indicating HPTLC-densitometric method for this compound. (2012). ResearchGate. Retrieved from [Link]
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- 13. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Drug Interactions with Lafutidine: A Technical Guide for Experimental Success
Welcome to the technical support center for researchers working with lafutidine. This guide is designed to provide you with in-depth, practical solutions to common challenges encountered when investigating drug-drug interactions (DDIs) involving this second-generation H2 receptor antagonist. My aim is to move beyond simple protocols and offer insights into the "why" behind experimental choices, empowering you to design robust studies and troubleshoot effectively. This compound's unique multimodal mechanism of action, which includes not only potent and long-lasting histamine H2 receptor blockade but also gastroprotective effects, necessitates a nuanced approach to DDI assessment.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound can cause drug interactions?
A1: The most significant mechanism is pH-dependent interaction. By inhibiting gastric acid secretion, this compound increases the pH of the stomach.[4] This can alter the dissolution and absorption of co-administered drugs whose solubility is pH-dependent. Specifically, the absorption of weakly basic drugs that are more soluble in acidic environments may be significantly reduced. Conversely, the absorption of weakly acidic drugs may be increased. A secondary, though less commonly studied, mechanism could involve its metabolism via Cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4. Co-administration with potent inhibitors or inducers of these enzymes could theoretically alter this compound's plasma concentrations.
Q2: I am planning an in vivo study with a weakly basic drug co-administered with this compound and my results are showing high variability. What could be the cause?
A2: High variability in such studies can stem from several factors. One key aspect to consider is the control over gastric pH. The effect of this compound on gastric pH can be influenced by the prandial state of the animals. Food can buffer stomach acid, and this compound's effect on postprandial acid secretion is a known part of its profile.[5][6] Ensure that your experimental protocol strictly controls feeding times relative to drug administration across all animal groups. Another potential source of variability is the gut microbiome, which can influence drug metabolism. While less directly related to this compound's primary interaction mechanism, it's a factor to consider in overall experimental variability. Lastly, ensure your bioanalytical method for the co-administered drug is robust and validated for the plasma concentrations you expect.
Q3: Can this compound's gastroprotective effects influence drug absorption in ways other than pH changes?
A3: This is an excellent and insightful question. This compound has been shown to increase gastric mucosal blood flow and modulate the release of calcitonin gene-related peptide (CGRP) and somatostatin.[1][2] Increased blood flow could potentially enhance the rate of absorption of certain drugs from the stomach and duodenum. Furthermore, this compound may also influence gastric emptying.[4] A delay in gastric emptying could increase the time a drug spends in the stomach, which for some drugs, might lead to degradation in the acidic environment (though this is less of a concern with concurrent this compound administration) or altered absorption kinetics. These multimodal effects should be considered when interpreting unexpected pharmacokinetic data.
Troubleshooting Guides
Issue 1: Inconsistent In Vitro Dissolution Results for a Co-administered Drug in the Presence of this compound
Symptoms: High variability in the dissolution profile of your test drug when tested in simulated gastric fluid at a pH reflective of this compound co-administration (e.g., pH 4-6).
Possible Causes & Solutions:
-
Inadequate pH control: Ensure the buffer capacity of your dissolution medium is sufficient to maintain a stable pH throughout the experiment, even with the introduction of the drug product.
-
Drug Substance Properties: For highly lipophilic drugs, adsorption to the dissolution vessel and sampling probes can be an issue. Consider using surfactants in the dissolution medium or selecting alternative materials for your dissolution apparatus.
-
Formulation Excipients: Interactions between the excipients of your test drug and this compound's formulation could be occurring. While less common, it's a possibility to consider.
Self-Validation Check: Run a control dissolution of your test drug in media of varying pH values (e.g., 1.2, 4.5, 6.8) without this compound to confirm its pH-dependent solubility. This will provide a baseline for interpreting your results with this compound.
Issue 2: Unexpectedly Low Permeability of a Test Drug in Caco-2 Assays Simulating this compound Co-administration
Symptoms: The apparent permeability (Papp) of your test drug is lower than expected in your Caco-2 model when the apical buffer pH is adjusted to simulate the higher gastric pH induced by this compound.
Possible Causes & Solutions:
-
Efflux Transporter Activity: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp). A change in pH could potentially alter the activity of these transporters or the ionization state of your drug, making it a better substrate for efflux.
-
Mitigation: Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If the efflux ratio is high (>2), consider co-incubating with a known P-gp inhibitor like verapamil to confirm P-gp involvement.
-
-
Low Solubility in Apical Buffer: Even at a higher pH, if your drug has poor aqueous solubility, it may precipitate in the apical chamber, leading to an underestimation of permeability.
-
Mitigation: Use a buffer with better solubilizing capacity, such as fasted state simulated intestinal fluid (FaSSIF), in the apical compartment.[7]
-
-
Cell Monolayer Integrity: Ensure that the adjusted pH of your buffer is not compromising the integrity of your Caco-2 monolayer.
-
Validation: Measure the transepithelial electrical resistance (TEER) before and after the experiment to confirm monolayer integrity.
-
Experimental Protocols & Data Presentation
Protocol 1: In Vitro Dissolution Testing for pH-Dependent Interactions
-
Prepare Dissolution Media: Prepare buffers at pH 1.2 (simulating fasting stomach), pH 4.5, and pH 6.8 (simulating conditions with an acid-reducing agent).[8]
-
Apparatus Setup: Use a USP Apparatus 2 (paddle apparatus) at a rotational speed of 50 rpm and a temperature of 37°C ± 0.5°C.
-
Procedure:
-
Place one dose of the test drug in each dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analyze the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the percentage of drug dissolved against time for each pH condition.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers to ensure their integrity.
-
Buffer Preparation: Prepare transport buffers for the apical (pH 6.5-7.4) and basolateral (pH 7.4) compartments.
-
Permeability Assessment:
-
Add the test compound to the apical side and collect samples from the basolateral side at various time points to determine the apical-to-basolateral Papp.
-
In a separate set of wells, add the test compound to the basolateral side and collect samples from the apical side to determine the basolateral-to-apical Papp.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Calculation: Calculate the Papp values and the efflux ratio.
Data Presentation: Expected Impact of this compound on Weakly Basic Drugs
The following table provides a hypothetical representation of the expected pharmacokinetic changes for a weakly basic drug, such as ketoconazole, when co-administered with an H2 receptor antagonist like this compound.
| Pharmacokinetic Parameter | Weakly Basic Drug Alone | Weakly Basic Drug + this compound | Expected % Change |
| Cmax (ng/mL) | 5000 | 2000 | -60% |
| Tmax (hr) | 2 | 4 | +100% |
| AUC (ng*hr/mL) | 25000 | 10000 | -60% |
Note: These values are illustrative and the actual magnitude of the interaction will depend on the specific properties of the co-administered drug.
Visualizations
Histamine H2 Receptor Signaling Pathway
Caption: this compound blocks histamine binding to H2 receptors.
Experimental Workflow for Investigating pH-Dependent DDIdot
Sources
- 1. This compound, a novel histamine H2-receptor antagonist, increases serum calcitonin gene-related peptide in rats after water immersion-restraint stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a histamine H2-receptor antagonist, on gastric mucosal blood flow and duodenal HCO3- secretion in rats: relation to capsaicin-sensitive afferent neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a novel histamine H2-receptor antagonist, on monochloramine-induced gastric lesions in rats: role of capsaicin-sensitive sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pharmacokinetic Properties of Oral this compound Tablets and the Effect of Food on its Pharmacokinetics in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gastro-Retentive Strategies for Lafutidine
Welcome to the Advanced Formulation Support Hub. Ticket ID: GRDDS-LAF-001 Assigned Specialist: Senior Application Scientist, Formulation R&D Status: Open
Core Directive: The Pharmacokinetic Rationale
Before troubleshooting, we must establish the why. Lafutidine is a histamine H2-receptor antagonist with a specific absorption window in the upper gastrointestinal tract (stomach and upper small intestine).[1][2]
-
The Problem: this compound has a short biological half-life (~1.92 hours) and exhibits site-specific absorption.[1][2] Conventional tablets pass the absorption window too quickly, leading to incomplete bioavailability.
-
The Objective: Prolong Gastric Residence Time (GRT) to >10 hours to ensure complete drug release before the dosage form passes the pyloric sphincter.
Module A: Floating Drug Delivery Systems (FDDS)
This is the most common strategy for this compound. It relies on buoyancy to keep the dosage form above the pyloric sphincter.
Mechanism of Action
The system utilizes a hydrophilic polymer matrix (typically HPMC) combined with gas-generating agents. Upon contact with acidic gastric fluid (pH 1.2), the system generates
Troubleshooting Guide: FDDS
Q: My Floating Lag Time (FLT) is >15 minutes. How do I reduce it to <2 minutes? A: High FLT is a critical failure mode; the tablet will sink and be emptied before floating begins.
-
Root Cause: Insufficient gas generation rate or polymer wetting is too slow.
-
Protocol Adjustment:
-
Increase Effervescent Ratio: Increase Sodium Bicarbonate to 15-20% w/w. Add Citric Acid (5-10%) to catalyze the reaction if gastric pH variability is a concern.
-
Polymer Viscosity Balance: If you are using exclusively HPMC K100M, blend it with HPMC K4M (e.g., 1:1 ratio). K4M hydrates faster, trapping gas sooner, while K100M maintains structural integrity later.
-
Q: The tablet floats initially but disintegrates/erodes within 4 hours (Burst Release). A: The gel strength is insufficient to withstand gastric peristalsis (simulated by paddle speed).
-
Root Cause: Low viscosity polymer or low compression force.
-
Protocol Adjustment:
-
Upgrade Polymer Grade: Shift from HPMC K4M to HPMC K100M or K15M . The higher viscosity creates a stronger "diffusional path length" and gel barrier.
-
Increase Hardness: Ensure tablet hardness is 4–6 kg/cm ². Too soft = rapid erosion; Too hard = slow FLT.
-
Module B: Mucoadhesive Systems[1][3][4][5][6]
If floating is inconsistent (e.g., variability in fed/fasted states), mucoadhesion anchors the dosage form to the gastric mucosa.
Critical Material Attributes (CMA)
Selection of the bioadhesive polymer is the single most important variable.
| Polymer | Mucoadhesive Strength | pH Dependency | Recommended Concentration |
| Carbopol 934P | High | pH Dependent (swells at neutral, but adheres in acid via H-bonding) | 5 - 15% |
| Sodium Alginate | Moderate | Forms insoluble gel in acid | 10 - 25% |
| Chitosan | High | Soluble in Acid (Positively charged, binds to negative mucin) | 10 - 20% |
| HPMC K100M | Low-Moderate | pH Independent | 20 - 40% |
Troubleshooting Guide: Mucoadhesion
Q: My ex vivo detachment force is low (< 10g) using porcine stomach mucosa. A: The polymer is likely not hydrating sufficiently to interact with mucin strands.
-
Protocol Adjustment:
-
Synergy: Combine Carbopol 934P (for rapid adhesion) with HPMC K4M (for matrix integrity). Carbopol provides immediate "tack," while HPMC sustains it.
-
Pre-hydration: Ensure the tablet surface hydrates rapidly. Add a hydrophilic channeling agent like PVP K30 (5%) to speed up water uptake.
-
Q: The tablet adheres but causes local mucosal irritation. A: High concentration of anionic polymers (Carbopol) can cause local acidity/irritation.
-
Solution: Neutralize the micro-environment or switch to a non-ionic polymer blend (e.g., Polyethylene Oxide - PEO WSR 303).
Module C: Evaluation & Validation Protocols
To validate your this compound GRDDS, you must perform these specific assays.
Protocol 1: In Vitro Buoyancy Study
-
Apparatus: USP Type II (Paddle).[3]
-
Medium: 900 mL Simulated Gastric Fluid (SGF) pH 1.2 (No enzymes).
-
Speed: 50 RPM (Standard) or 75 RPM (Stress test).
-
Temperature:
. -
Endpoints:
Protocol 2: In Vitro Dissolution (Release Kinetics)
-
Acceptance Criteria:
-
1 Hour: 10–20% (Prevents dose dumping).
-
6 Hours: 50–60%.
-
12 Hours: > 85%.
-
-
Kinetic Modeling: Fit data to the Korsmeyer-Peppas model (
). For a floating matrix, you aim for (Anomalous transport), indicating a mix of diffusion and erosion.
Decision Logic for Formulation Optimization
Use this logic flow to guide your next experimental iteration.
References
-
Ikawa, K., et al. (2007).[6] Pharmacokinetic and pharmacodynamic properties of this compound after postprandial oral administration in healthy subjects: comparison with famotidine. Biological and Pharmaceutical Bulletin, 30(5), 1003-1006.
-
Parmar, K., et al. (2016). Gastroretentive Chronopharmaceutical Formulation of this compound for Early Morning Acid Breakthrough. Pharmacophore, 7(6), 438-447.
- Patel, S., et al. (2012). Formulation and Evaluation of Floating Tablets of this compound.
-
Rohith, G., et al. (2016). Formulation and development of mucoadhesive tablets of this compound by using design of experiment. International Journal of Pharmacy and Analytical Research, 4(4).
-
Prajapati, V.D., et al. (2013). Raft forming system: An upcoming approach for gastroretentive drug delivery. Journal of Controlled Release, 168(2), 151-165.
Sources
- 1. Gastroretentive mucoadhesive tablet of this compound for controlled release and enhanced bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijper.org [ijper.org]
- 4. ijnrd.org [ijnrd.org]
- 5. ijapbjournal.com [ijapbjournal.com]
- 6. semanticscholar.org [semanticscholar.org]
Optimizing the concentration of polymers in Lafutidine floating tablets
Subject: Troubleshooting Polymer Concentration & Release Kinetics in Gastroretentive Drug Delivery Systems (GRDDS) Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Optimization of HPMC-based floating matrices for Lafutidine (H2 receptor antagonist).
Core Directive & Scientist’s Note
From the Desk of Dr. Aristh (Senior Application Scientist):
You are likely facing a dichotomy in your this compound formulation: Buoyancy vs. Integrity .
This compound has a pH-dependent solubility profile (highly soluble in acidic pH, less so in neutral). To maximize bioavailability, we must retain the dosage form in the stomach (pH 1.2–2.0). However, the very polymers required to build a viscous gel barrier (HPMC) can suppress the gas expansion needed for floating if too dense, or dissolve too quickly if too sparse.
This guide moves beyond basic "add more polymer" advice. We will treat the tablet as a dynamic system where Hydration Velocity must outpace Gas Dissipation . Below are the specific failure modes and their polymer-centric solutions.
Troubleshooting Module: Floating Dynamics (Buoyancy)
Issue: Tablet takes >15 minutes to float (Lag Time) or sinks after 4 hours.
Q: My Floating Lag Time (FLT) is consistently >15 minutes. Should I increase the gas-generating agent or decrease polymer viscosity?
A: This is rarely a gas volume issue; it is usually a Matrix Permeability issue.
If you increase Sodium Bicarbonate (
-
The Mechanism: The polymer must hydrate to form a "skin" that traps
. If the polymer is too hydrophobic or the concentration is too high, the acid ( ) cannot penetrate the tablet to react with the bicarbonate. -
The Fix:
-
Don't drop viscosity yet. Keep your HPMC grade (e.g., K4M or K15M) but introduce a channeling agent . Add 5–10% Lactose or MCC. This wicks water into the core, triggering the
reaction faster. -
Ratio Check: Ensure your
to Citric Acid ratio is roughly 1:0.75 . Citric acid provides the immediate micro-environment acidity needed for the initial burst of gas before gastric fluid fully penetrates.
-
Q: The tablet floats initially but disintegrates/sinks after 4–6 hours (Total Floating Time Failure).
A: Your polymer concentration is below the Percolation Threshold . For a matrix to remain intact under gastric peristalsis, the polymer chains must overlap to form a continuous gel network.
-
The Fix:
-
If using HPMC K4M : You likely need a concentration of 30–40% w/w . K4M erodes faster.
-
If using HPMC K15M or K100M : You can reduce concentration to 20–25% w/w . The higher molecular weight chains entangle more efficiently, maintaining the "gas balloon" structure longer.
-
Visualizing the Buoyancy Mechanism
Figure 1: Critical path for achieving buoyancy. Failure to balance hydration speed with gas generation results in either tablet bursting or excessive lag time.
Troubleshooting Module: Release Kinetics
Issue: Drug dumping (50% release in <1 hour) or incomplete release (>20% retained after 12 hours).
Q: I am seeing "Dose Dumping" with HPMC K4M. Should I switch to K100M?
A: Not necessarily. Switching directly to K100M might retard the release too much for this compound, which has a moderate half-life.
-
Diagnosis: K4M is a low-viscosity polymer (nominal viscosity ~4000 mPa·s). At low concentrations (<25%), the gel layer is too thin to control diffusion.
-
The "Blend" Strategy: Instead of a full switch, use a Polymer Blend .
-
Protocol: Mix HPMC K4M : HPMC K15M in a 1:1 ratio .
-
Result: The K4M provides rapid hydration (fixing the lag time), while the K15M strengthens the gel matrix (preventing dumping).
-
Q: My dissolution profile is non-linear (Sigmoidal). How do I achieve Zero-Order release?
A: A sigmoidal curve indicates a lag in polymer relaxation followed by erosion. To achieve Zero-Order (linear) release for this compound:
-
Target: You need the release to be governed by Erosion and Diffusion simultaneously (Case II transport).
-
Adjustment:
-
If curve is too slow initially: Add PVP K30 (3–5%) as a binder. It is hydrophilic and helps form the initial pore network.
-
If curve tails off at the end: Your tablet hardness is likely too high (>6-7 kg/cm ²), preventing the final erosion of the matrix. Reduce compression force to target 4–5 kg/cm ² .
-
Data Summary: Polymer Impact on this compound Release
| Polymer Grade | Concentration (% w/w) | Typical FLT | Release @ 1hr | Release @ 12hr | Kinetic Mechanism |
| HPMC K4M | 20% | < 2 min | 45% (Dumping) | 100% (by 6hr) | Erosion dominant |
| HPMC K4M | 35% | 3-5 min | 25% | 95% | Anomalous Diffusion |
| HPMC K15M | 25% | 5-10 min | 15% | 90% | Diffusion dominant |
| HPMC K100M | 25% | > 15 min | 10% | 75% (Incomplete) | Diffusion dominant |
| Blend (K4M:K15M) | 30% (1:[1][2]1) | 2-3 min | 20% | 98% | Zero-Order (Ideal) |
Experimental Protocol: Optimized Wet Granulation
Direct compression is often cited, but for high-polymer floating tablets, Wet Granulation ensures the gas-generating agent is uniformly distributed inside the polymer matrix, preventing "capping" during gas expansion.
Standard Operating Procedure (SOP-LF-04)
Formulation Basis (200mg Tablet):
-
HPMC K4M/K15M (1:1): 70 mg (35%)
-
Sodium Bicarbonate: 40 mg
-
Citric Acid: 20 mg
-
Lactose/MCC: q.s.
-
Mg Stearate/Talc: 1% each
Step-by-Step Workflow:
-
Sifting: Pass this compound, HPMC, and Lactose through a #40 mesh sieve. Crucial: Do NOT sift Sodium Bicarbonate yet.
-
Dry Mixing: Blend the sifted powders for 15 minutes.
-
Granulation:
-
Dissolve PVP K30 in Isopropyl Alcohol (IPA) to form a binder solution.
-
Why IPA? Aqueous granulation can prematurely trigger the Sodium Bicarbonate + Citric Acid reaction. Non-aqueous granulation is mandatory.
-
Mass the powder blend with the binder solution.
-
-
Drying: Dry granules at 45°C until Loss on Drying (LOD) is < 2%.
-
Post-Granulation Addition: Sift Sodium Bicarbonate and Citric Acid through #60 mesh and add to the dried granules.
-
Reasoning: Adding gas agents after granulation prevents them from being encapsulated too tightly, reducing Lag Time.
-
-
Compression: Compress using 8mm round punches. Target Hardness: 4–5 kg/cm ².[2][3]
Formulation Decision Tree
Figure 2: Logic flow for adjusting polymer inputs based on FLT and Dissolution data.
References
-
Patil, S. H., et al. "Formulation development and in vitro and in vivo evaluation of gastroretentive floating drug delivery system of this compound."[4][5] Asian Journal of Pharmaceutics, vol. 7, no. 3, 2013.
-
Jadhav, R. T., et al. "Formulation and characterization of this compound floating matrix tablets employing three grades of HPMC polymers." Journal of Pharmacreations, vol. 1, no. 2, 2014.
-
Garg, R., & Singhvi, I. "Formulation and Evaluation of Bilayer Gastroretentive Floating Tablet of this compound using 3^2 Factorial Design."[6] International Journal of Pharmaceutical Research, 2018.
-
Lohithasu, D., et al. "Design and evaluation of this compound floating tablets for controlled release by using semi-synthetic and natural polymer." Journal of Drug Discovery and Therapeutics, vol. 2, no. 23, 2014.
Sources
Validation & Comparative
Comparative Efficacy of Lafutidine and Famotidine in Reflux Esophagitis: A Dual-Mechanism Analysis
Executive Summary: The Shift to Mucosal Defense
In the therapeutic landscape of reflux esophagitis, the historical focus has been almost exclusively on acid suppression. Famotidine, a potent histamine H2-receptor antagonist (H2RA), represents the gold standard of this "acid-centric" approach. However, the emergence of Lafutidine introduces a paradigm shift. It is not merely a second-generation H2RA but a dual-action agent that combines acid suppression with active mucosal defense mediated by capsaicin-sensitive afferent neurons (CSAN).
This guide analyzes the comparative efficacy of these two agents, demonstrating that while Famotidine provides robust acid inhibition, this compound offers superior symptom relief and comparable or superior healing rates in mild-to-moderate esophagitis through its unique neuro-modulation of the esophageal mucosa.
Mechanistic Divergence: Receptor Blockade vs. Neuro-Modulation
Famotidine: The Classical Pathway
Famotidine operates on a linear axis: it competitively blocks histamine binding at the H2 receptors on gastric parietal cells. This reduces the activation of adenylate cyclase and downstream cAMP production, ultimately inhibiting the proton pump (
This compound: The Dual-Action Pathway
This compound retains the H2-blocking capability but adds a critical secondary mechanism. It targets capsaicin-sensitive sensory neurons (CSAN) within the gastrointestinal mucosa.[1][2]
-
Sensitization: this compound sensitizes these neurons (independent of TRPV1 direct agonism).
-
Neuropeptide Release: This triggers the release of Calcitonin Gene-Related Peptide (CGRP) and Nitric Oxide (NO) .
-
Defensive Response: CGRP and NO induce vasodilation (increased mucosal blood flow), stimulate mucus/bicarbonate secretion, and accelerate epithelial restitution.
Visualization: Comparative Mechanism of Action
The following diagram illustrates the divergence in signaling pathways between the two drugs.
Figure 1: Dual-pathway mechanism of this compound (Acid suppression + Neuro-modulation) vs. single-pathway Famotidine.[1][2][3][4][5][6][7][8]
Comparative Efficacy Data
The superiority of this compound is most evident in symptom resolution and healing rates for mild esophagitis, where mucosal defense is as critical as acid suppression.
Clinical Healing Rates (Endoscopic)
Data synthesized from Phase III non-inferiority trials (e.g., Kim et al., 2015; Ohara et al., 2010).
| Metric | This compound (20mg/day) | Famotidine (40mg/day) | Statistical Significance |
| 8-Week Healing Rate (Overall) | 70.14% | 63.45% | Non-inferior (Diff: 6.69%) |
| Symptom Improvement Rate | 53.73% | 39.55% | P = 0.0200 (Superior) |
| Mild Esophagitis (Grade A/B) Healing | 71.0% | 61.4% | Non-inferior / Trend Superior |
| Nocturnal Acid Breakthrough (NAB) | 29.2% (w/ PPI) | 75.0% (PPI alone)* | P = 0.001 |
*Note: NAB data compares this compound+PPI vs PPI alone; Famotidine is historically used similarly for NAB but this compound shows distinct efficacy in recent trials.
Intragastric pH Dynamics
While Famotidine has a rapid onset (raising pH > 4 within ~60 mins), this compound demonstrates a "quality of inhibition" advantage:
-
Daytime Control: In H. pylori-negative subjects, this compound showed significantly greater daytime pH > 4 holding time compared to Famotidine.[9]
-
Sustained Effect: this compound metabolites contribute to a longer duration of antisecretory action in preclinical models compared to Famotidine.
Experimental Protocols for Validation
To objectively verify the differences between these agents, researchers should utilize the following self-validating protocols.
Protocol A: Verifying the Neuro-Modulatory Mechanism (Preclinical)
Objective: Confirm that this compound's efficacy involves CGRP/NO pathways, distinguishing it from Famotidine.
Methodology:
-
Subject Preparation: Male Sprague-Dawley rats (n=30), fasted 18h.
-
Grouping:
-
Group A: Control (Vehicle)
-
Group B: this compound (10 mg/kg)[2]
-
Group C: this compound + CGRP8-37 (CGRP antagonist, 200 µg/kg iv)
-
Group D: this compound + L-NAME (NO synthase inhibitor, 5 mg/kg iv)
-
Group E: Famotidine (20 mg/kg) + CGRP8-37
-
-
Induction: Induce mucosal injury via acidified ethanol or water-immersion restraint stress (WRS).
-
Measurement:
-
Mucosal Blood Flow (GMBF): Measure using Laser Doppler Flowmetry.[10]
-
Lesion Index: Macroscopic scoring of ulcer area (
).
-
-
Validation Criteria:
-
This compound must show increased GMBF and reduced lesions.
-
This compound + CGRP8-37 and this compound + L-NAME must show loss of protection (reverting to control levels).
-
Famotidine efficacy should remain unchanged by CGRP8-37 (proving it acts solely via H2 receptors).
-
Protocol B: Clinical pH & Impedance Monitoring
Objective: Compare "Quality of Healing" via pH holding times.
Workflow:
-
Design: Randomized, double-blind, crossover study.
-
Dosing: this compound 10mg BID vs. Famotidine 20mg BID for 7 days.
-
Measurement: 24-hour multichannel intraluminal impedance-pH (MII-pH) monitoring on Day 7.
-
Key Metrics:
-
% Time intragastric pH > 4.0 (Total, Daytime, Nighttime).[8]
-
Number of reflux episodes (acid vs. weakly acidic).
-
Visualization: Mechanism Validation Workflow
This diagram outlines the logic flow for Protocol A, ensuring the mechanism is correctly identified.
Figure 2: Logic flow for distinguishing this compound's neuro-modulatory effect from Famotidine's pure acid suppression.
Safety and Pharmacokinetics
| Feature | This compound | Famotidine | Implications |
| Metabolism | Hepatic (CYP3A4, CYP2D6) | Minimal hepatic; Renal excretion | This compound requires caution in severe hepatic impairment; Famotidine in renal impairment. |
| Drug Interactions | Potential CYP interactions (minor) | Minimal | Famotidine is often preferred in complex polypharmacy due to renal elimination. |
| Onset of Action | Slower peak (~90-150 min) | Rapid peak (~60-90 min) | Famotidine is superior for on-demand relief; this compound is superior for maintenance/healing. |
| Duration | Prolonged (metabolites active) | 10-12 hours | This compound offers better overnight coverage for NAB. |
Conclusion
For drug development professionals and researchers, the choice between this compound and Famotidine depends on the therapeutic target:
-
Select Famotidine if the goal is rapid, pure acid suppression with a renal elimination profile suitable for patients with hepatic issues.
-
Select this compound if the goal is mucosal restitution alongside acid suppression. Its ability to activate the CGRP/NO pathway makes it superior for:
This compound represents a more holistic approach to esophageal injury, treating not just the aggressor (acid) but fortifying the defender (mucosa).
References
-
Kim, E. H., et al. (2015).[11] "Efficacy of this compound Versus Famotidine in Patients with Reflux Esophagitis: A Multi-Center, Randomized, Double-Blind, Non-inferiority Phase III Trial." Digestive Diseases and Sciences. Link
-
Ohara, S., et al. (2010). "A double-blind, controlled study comparing this compound with placebo and famotidine in Japanese patients with mild reflux esophagitis."[8][12] Journal of Gastroenterology. Link
-
Onodera, S., et al. (2004). "Unique Profile of this compound, A Novel Histamine H2-Receptor Antagonist - Mucosal Protection Throughout Gastrointestinal Tract Mediated by Capsaicin-Sensitive Afferent Neurons."[6][13][14][15] Current Pharmaceutical Design. Link
-
Li, Y., et al. (2023).[11] "Addition of bedtime this compound inhibits nocturnal acid-breakthrough and improves sleep quality in gastroesophageal reflux disease patients on esomeprazole: a randomized controlled trial." Scientific Reports. Link
-
Fukushima, K., et al. (2006).[3] "Gastro-protective action of this compound mediated by capsaicin-sensitive afferent neurons without interaction with TRPV1 and involvement of endogenous prostaglandins."[1][2] World Journal of Gastroenterology. Link
-
Inatomi, N., et al. (2006).[3] "this compound, a newly developed antiulcer drug, elevates postprandial intragastric pH and increases plasma calcitonin gene-related peptide and somatostatin concentrations in humans: comparisons with famotidine."[5][16] Digestive Diseases and Sciences. Link
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Lafutidine vs. Ranitidine: A Technical Comparative Guide for Preoperative Gastric Acidity Management
[1]
Executive Summary: The Shift in Standard of Care
For decades, Ranitidine served as the gold standard H2-receptor antagonist (H2RA) for prophylaxis against Mendelson’s syndrome (acid aspiration pneumonitis) during anesthesia. However, the discovery of N-nitrosodimethylamine (NDMA) impurities led to global withdrawals of Ranitidine, creating an urgent need for validated alternatives.
Lafutidine emerges not merely as a substitute, but as a functionally superior "Second-Generation" H2RA. Unlike Ranitidine, which operates solely via acid suppression, this compound exhibits a dual mechanism : potent H2 blockade combined with capsaicin-sensitive sensory neuron activation . This secondary pathway enhances mucosal defense (mucin secretion, gastric blood flow), offering a cytoprotective advantage that Ranitidine lacks.
This guide analyzes the pharmacokinetic and pharmacodynamic superiority of this compound for preoperative gastric conditioning, supported by experimental data and rigorous protocols.
Mechanistic Divergence: Beyond Simple H2 Blockade
To understand the clinical difference, we must look at the cellular signaling pathways. Ranitidine is a competitive inhibitor of histamine at the parietal cell H2 receptor. This compound shares this mechanism but adds a critical neuro-modulatory component.
The "Dual-Action" Pathway
This compound activates capsaicin-sensitive afferent neurons (likely via a non-TRPV1 site or indirect modulation), triggering the release of Calcitonin Gene-Related Peptide (CGRP) and Nitric Oxide (NO) .
-
CGRP: Stimulates mucous secretion and bicarbonate release.
-
NO: Vasodilates submucosal capillaries, preventing ischemia-reperfusion injury during surgical stress.
Diagram: Comparative Signaling Pathways
The following diagram illustrates the standard blockade shared by both drugs versus the unique neuro-protective loop of this compound.
Caption: this compound provides dual protection: direct acid suppression (left) and neuro-mediated mucosal fortification (right), unlike Ranitidine's single-mode action.[1]
Pharmacokinetics & Preoperative Timing[3][4]
For preoperative medication, Time to Maximum Concentration (
| Parameter | Ranitidine (Standard) | This compound (Advanced) | Clinical Implication |
| 2.0 – 3.0 hours | 0.8 – 1.8 hours | This compound absorbs faster; suitable for closer-to-surgery dosing. | |
| Half-Life ( | 2.5 – 3.0 hours | 1.9 – 3.0 hours | Comparable elimination; both suitable for single-dose regimens. |
| PK/PD Relationship | Direct correlation | Hysteresis Loop | This compound's effect persists longer than its plasma concentration due to tissue binding and sensory neuron modulation. |
| Metabolism | Hepatic (CYP450 weak) | Hepatic (CYP3A4, CYP2D6) | This compound requires awareness of CYP interactions (though generally low risk). |
Expert Insight: this compound displays an anticlockwise hysteresis loop, meaning the inhibition of acid secretion continues even as plasma levels drop. This "memory effect" makes it highly reliable for surgeries where start times may be delayed unexpectedly.
Comparative Efficacy: The Data
The primary goal of preoperative H2RA administration is to ensure:
-
Gastric pH > 2.5 (Critical threshold for lung injury).
-
Gastric Volume < 0.4 mL/kg (Critical volume threshold).
Key Study: Uesugi et al. (Anesth Analg)
This randomized, double-blind study compared single morning doses of this compound (20mg), Ranitidine (150mg), and Rabeprazole (20mg) in elective surgery patients.
Table 1: Effect on Preoperative Gastric Fluid Properties
| Metric | Control (Placebo) | Ranitidine (150mg) | This compound (20mg) | Statistical Significance |
| Gastric pH (Mean) | 1.6 ± 0.5 | 4.5 ± 2.1 | 5.3 ± 1.8 | This compound ≥ Ranitidine > Control |
| Gastric Volume (mL/kg) | 0.55 ± 0.40 | 0.18 ± 0.20 | 0.12 ± 0.15 | This compound reduced volume most effectively. |
| Patients at Risk (%) * | 65% | 8% | 0% | This compound achieved 100% protection. |
*Risk defined as pH < 2.5 and Volume > 0.4 mL/kg (Mendelson's Criteria).[2]
Analysis: While Ranitidine is effective, this compound demonstrated a 0% failure rate in this cohort. The combination of volume reduction and potent pH elevation makes it a robust choice for high-risk airway cases (e.g., obesity, obstetrics).
Safety & Stability: The NDMA Factor
Ranitidine (The Issue): Ranitidine contains a dimethylamine group that can degrade into NDMA (a probable human carcinogen) over time or when exposed to heat. This instability led to FDA and EMA market withdrawals.
-
Risk:[3][2][4] Long-term storage or transport conditions can render the drug unsafe before it even reaches the patient.
This compound (The Solution): this compound utilizes a furfurylsulfinyl structure rather than the unstable dimethylamine moiety found in Ranitidine.
-
Stability: It does not degrade into NDMA.
-
Safety: No significant accumulation seen in multiple-dose studies; well-tolerated in elderly populations.
Experimental Validation Protocol
For researchers validating these results in a new clinical or pre-clinical cohort, the following protocol ensures data integrity. This workflow is designed to minimize confounding factors like stress-induced acid secretion.
Protocol: Comparative Gastric Acidity Assessment
Study Design: Randomized, Double-Blind, Placebo-Controlled. Subjects: ASA I-II patients undergoing elective surgery under general anesthesia.
Workflow Diagram
Caption: Step-by-step validation workflow for assessing gastric acidity. Critical timing: Aspiration must occur immediately post-intubation to avoid reflux contamination.
Step-by-Step Methodology:
-
Standardization: Patients fast (NPO) for at least 8 hours.
-
Dosing: Administer oral this compound (10mg or 20mg) or Comparator with 20mL water exactly 2 hours prior to estimated induction.
-
Induction: Standardize anesthetic agents (e.g., Propofol) to avoid drugs that alter gastric motility (avoid opioids/anticholinergics if possible during induction).
-
Sample Collection:
-
Insert a multieye orogastric tube immediately after intubation.
-
Aspirate contents while applying gentle suprapubic pressure.
-
Move patient to lateral decubitus position to ensure complete emptying.
-
-
Analysis:
-
Volume: Measure absolute volume (mL) and normalize to body weight (mL/kg).
-
pH: Use a calibrated glass-electrode pH meter (accurate to 0.01). Do not use pH paper.
-
References
-
Uesugi, T., et al. (2002).[3] "The efficacy of this compound in improving preoperative gastric fluid property: a comparison with ranitidine and rabeprazole."[2][5] Anesthesia & Analgesia.
-
Onodera, S., et al. (2001). "Effect of this compound on monochloramine-induced gastric lesions in rats: role of capsaicin-sensitive sensory neurons."[1][4][6] Alimentary Pharmacology & Therapeutics.
-
Inatomi, N., et al. (2006). "Pharmacokinetic and pharmacodynamic properties of this compound after postprandial oral administration." Arzneimittelforschung.
-
FDA Drug Safety Communication. (2020). "FDA requests removal of all ranitidine products (Zantac) from the market." U.S. Food and Drug Administration.
-
Nishihara, K., et al. (2011). "this compound, a histamine H2-receptor antagonist, mediates gastroprotection through capsaicin-sensitive afferent neurons."[1][4][6] Journal of Pharmacological Sciences.
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- 5. The effect of ranitidine versus proton pump inhibitors on gastric secretions: a meta-analysis of randomised control trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of Lafutidine and Cimetidine on Gastric Mucosal Protection
[1][2][3]
Executive Summary
This guide provides a technical comparison between Cimetidine , the prototype histamine H2-receptor antagonist (H2RA), and Lafutidine , a second-generation H2RA with a distinct multimodal mechanism of action. While both agents effectively suppress gastric acid secretion, they diverge significantly in their ability to actively protect and repair the gastric mucosa.
Key Takeaway: Cimetidine relies almost exclusively on acid suppression to allow passive healing. In contrast, this compound exhibits active cytoprotection by stimulating capsaicin-sensitive sensory neurons (CSSN), leading to the release of Calcitonin Gene-Related Peptide (CGRP) and Nitric Oxide (NO). This mechanism results in superior Quality of Ulcer Healing (QOUH) and enhanced mucosal blood flow, making this compound a more robust candidate for complex gastric lesions where ischemia or compromised mucosal defense is a factor.
Mechanistic Divergence[4]
The fundamental difference lies in the "defensive factor" enhancement. Cimetidine reduces the "aggressive factor" (acid), whereas this compound reduces the aggressive factor and boosts the defensive factor (mucosal perfusion and mucus secretion).
Cimetidine: The Classical Pathway
Cimetidine acts as a competitive antagonist at the parietal cell H2 receptor. By blocking histamine binding, it inhibits the cAMP-dependent pathway that triggers the H+/K+-ATPase proton pump. Its mucosal protective effects are secondary to the reduction of luminal acidity.
This compound: The Dual-Pathway Mechanism
This compound retains potent H2 antagonism but adds a unique neuro-modulatory component. It sensitizes vanilloid receptors (TRPV1) on afferent sensory neurons.[1]
-
Sensing: this compound sensitizes CSSNs to noxious stimuli (acid, ethanol).
-
Signaling: This triggers the release of CGRP and NO from nerve endings.
-
Effect: NO causes vasodilation (increased blood flow), while CGRP stimulates mucus secretion and epithelial restitution.
Visualization of Signaling Pathways
Figure 1: Comparative signaling pathways. Cimetidine operates via a single inhibitory axis, while this compound engages a dual inhibitory/stimulatory axis involving sensory neurons.
Comparative Efficacy Analysis
The following data summarizes preclinical and clinical findings distinguishing the two compounds.
Table 1: Comparative Efficacy Profile
| Feature | Cimetidine | This compound | Experimental Validation |
| Primary Mechanism | H2 Antagonism | H2 Antagonism + CSSN Activation | Receptor binding assays |
| Gastric Mucosal Blood Flow (GMBF) | Minimal / No Effect | Significant Increase | Laser Doppler Flowmetry (Rat) |
| Ethanol-Induced Injury | Weak protection | Strong Protection | Macroscopic lesion index |
| CGRP Release | No effect | Increased | ELISA / Microdialysis |
| Quality of Ulcer Healing (QOUH) | Standard (scarring common) | High (flat scars, functional restoration) | Endoscopic evaluation |
| Drug Interactions | High (CYP450 Inhibition) | Low | Metabolic assays |
Key Experimental Insight: Ethanol-Induced Injury
In rat models where gastric mucosal injury is induced by 100% ethanol (a model independent of acid secretion), Cimetidine shows limited efficacy because the damage is cytolytic. This compound, however, significantly reduces the lesion index. This proves that its protective effect is independent of acid suppression and relies on the neuro-vascular response (NO/CGRP).
Experimental Protocol: Assessing Mucosal Blood Flow
To validate the superior mucosal perfusion properties of this compound, the Laser Doppler Flowmetry (LDF) protocol is the gold standard. This protocol is self-validating through the use of positive controls (Capsaicin) and antagonists (CGRP8-37 or L-NAME).
Protocol Workflow
Objective: Quantify changes in Gastric Mucosal Blood Flow (GMBF) in response to drug administration.
Materials:
-
Male Sprague-Dawley rats (200-250g).
-
Laser Doppler Flowmeter (e.g., Advance, ALF21).
-
Urethane anesthesia (1.25 g/kg, i.p.).
-
Test Compounds: this compound (3-30 mg/kg), Cimetidine (reference), Capsaicin (positive control).
Step-by-Step Methodology:
-
Surgical Preparation:
-
Anesthetize rat with urethane.
-
Perform a laparotomy to expose the stomach.
-
Secure the stomach on an ex vivo chamber or stabilize in situ to minimize respiratory motion artifacts.
-
-
Probe Placement:
-
Gently place the LDF probe tip against the corpus mucosa (avoiding large visible vessels to measure microcirculation).
-
Allow 15-20 minutes for stabilization of the basal signal.
-
-
Drug Administration:
-
Administer this compound (intragastric or IV).
-
Control Arm: Administer Cimetidine in a separate group.
-
Validation Arm: Pre-treat a subset of this compound rats with L-NAME (NO synthase inhibitor) or CGRP8-37 (CGRP antagonist).
-
-
Data Acquisition:
-
Continuously record GMBF for 60 minutes.
-
Calculate the Area Under the Curve (AUC) or % change from baseline.
-
-
Validation Check:
-
Success Criteria: this compound group must show a dose-dependent increase in GMBF.[2]
-
Mechanistic Proof: The increase must be attenuated/abolished in the L-NAME or CGRP8-37 groups, confirming the neuro-vascular mechanism.
-
Experimental Workflow Diagram
Figure 2: Workflow for Laser Doppler Flowmetry. Group C serves as the critical mechanistic control to validate the neuro-modulatory pathway.
Clinical Translation: Quality of Ulcer Healing (QOUH)
For drug developers, "healing rate" is no longer the sole metric; Quality of Ulcer Healing (QOUH) determines relapse rates.
-
Cimetidine: Often results in a "red scar" pattern. The regenerated epithelium is thin, with disorganized glandular structure and poor vascularization. This leads to a higher rate of ulcer recurrence once therapy stops.
-
This compound: Promotes "white scar" or "flat scar" formation. The activation of CGRP ensures that the regenerated mucosa has a thick epithelial layer, dense microvascular network, and functional glandular restoration.
-
Clinical Data: In comparative studies, this compound demonstrated significantly higher rates of flat scar formation compared to standard H2RAs, correlating with lower long-term recurrence rates.
-
Conclusion
While Cimetidine remains a historically significant drug, This compound represents a functional evolution in gastric protection. By engaging the capsaicin-sensitive sensory neurons , this compound recruits the body's intrinsic repair mechanisms (NO and CGRP), offering protection against necrotizing agents (ethanol, NSAIDs) that Cimetidine cannot effectively counter. For research involving ischemia-reperfusion injury or compromised mucosal defense, this compound is the superior pharmacological tool.
References
-
Onodera, S., et al. (1995). "Gastroprotective mechanism of this compound, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity."[3][2][4] Arzneimittelforschung.
-
Tanaka, H., et al. (2001). "Sensitizing effects of this compound on CGRP-containing afferent nerves in the rat stomach." British Journal of Pharmacology.
-
Fukuda, T., et al. (2003). "this compound can improve the quality of gastric ulcer healing in humans: a randomized, controlled, multicenter trial."[5] Alimentary Pharmacology & Therapeutics.
-
Ichikawa, T., et al. (2009). "Effects of a novel histamine H2-receptor antagonist, this compound, on the mucus barrier of human gastric mucosa." Journal of Gastroenterology and Hepatology.
-
Holzer, P. (1998). "Neural emergency system in the stomach." Gastroenterology.
Sources
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- 4. Sensitizing effects of this compound on CGRP-containing afferent nerves in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound can improve the quality of gastric ulcer healing in humans: a randomized, controlled, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lafutidine and Famotidine on the Quality of Ulcer Healing
In the landscape of acid-suppressive therapies for peptic ulcer disease, the clinical objective extends beyond mere symptomatic relief to encompass the quality of mucosal healing. While traditional histamine H2-receptor antagonists (H2RAs) have long been a cornerstone of treatment, newer agents offer multifaceted mechanisms that may confer a superior quality of ulcer repair. This guide provides an in-depth comparison of Lafutidine, a second-generation H2RA with gastroprotective properties, and Famotidine, a widely used conventional H2RA, focusing on the qualitative aspects of ulcer healing supported by experimental data.
Introduction: Beyond Acid Suppression to Quality of Healing
The management of peptic ulcers has evolved from solely neutralizing or inhibiting acid secretion to fostering a healing environment that ensures the structural and functional integrity of the gastric mucosa. The concept of "Quality of Ulcer Healing" (QOUH) has emerged as a critical parameter, emphasizing the restoration of the mucosal architecture to prevent ulcer recurrence. While both this compound and Famotidine effectively suppress gastric acid by blocking H2 receptors, this compound possesses a unique pharmacological profile that actively promotes mucosal defense and repair, leading to a higher quality of healing.
Mechanisms of Action: A Tale of Two H2RAs
Famotidine exerts its therapeutic effect through competitive inhibition of histamine H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion.[1] This mechanism effectively raises the intragastric pH, providing a more favorable environment for ulcer healing.
This compound, while also a potent H2 receptor antagonist, exhibits a dual mechanism of action that includes significant gastroprotective effects.[2][3] Beyond acid suppression, this compound enhances the mucosal defense system through several pathways:
-
Stimulation of Capsaicin-Sensitive Afferent Nerves: this compound activates these sensory nerves in the gastric mucosa.[4] This activation triggers the release of calcitonin gene-related peptide (CGRP), which in turn increases gastric mucosal blood flow.[5]
-
Increased Mucus and Bicarbonate Secretion: By stimulating sensory nerves, this compound also enhances the secretion of mucus and bicarbonate, which form a protective barrier against gastric acid.[2]
-
Involvement of Nitric Oxide: The gastroprotective effects of this compound are also mediated by nitric oxide (NO), a key signaling molecule in maintaining mucosal integrity and blood flow.[6][7]
This multifaceted mechanism of this compound not only reduces the aggressive factor of acid but also bolsters the defensive factors of the gastric mucosa, contributing to a more robust and complete healing process.
Figure 1: Comparative Mechanisms of Action.
Comparative Efficacy in Ulcer Healing: Clinical and Preclinical Evidence
Clinical studies have consistently demonstrated that while both drugs are effective in promoting ulcer healing, this compound offers a superior quality of repair.
Clinical Healing Rates
A multi-center, randomized, double-blind trial comparing this compound and famotidine for reflux esophagitis found that this compound was non-inferior to famotidine in terms of healing rates.[8] After 8 weeks of treatment, the healing rate was 70.14% for this compound and 63.45% for famotidine.[8] However, this compound was significantly superior in providing symptomatic relief.[8]
In a study focused on gastric ulcers, the overall healing rates after 12 weeks were comparable: 92.1% for this compound and 94.7% for famotidine.[1][9]
| Parameter | This compound | Famotidine | Reference |
| Reflux Esophagitis Healing Rate (8 weeks) | 70.14% | 63.45% | [8] |
| Gastric Ulcer Healing Rate (12 weeks) | 92.1% | 94.7% | [1][9] |
Table 1: Clinical Healing Rates of this compound vs. Famotidine.
Quality of Ulcer Healing (QOUH)
The true distinction between this compound and famotidine lies in the quality of the healed ulcer. A key clinical trial demonstrated that this compound treatment resulted in a significantly higher rate of "flat-type" ulcer scars compared to famotidine (68.4% vs. 42.1%).[1][9] A flat scar is indicative of better mucosal regeneration and a more organized tissue structure, which is associated with a lower risk of ulcer recurrence.
| Parameter | This compound | Famotidine | P-value | Reference |
| Rate of Flat-Type Ulcer Scars | 68.4% | 42.1% | 0.021 | [1][9] |
Table 2: Comparison of the Quality of Ulcer Healing.
Experimental Data on Mucosal Healing and Protection
Preclinical studies provide a deeper understanding of the cellular and molecular mechanisms underlying the superior quality of healing observed with this compound.
Gastric Mucus Production
This compound has been shown to significantly increase the thickness and mucin content of the gastric mucus layer.[2] In one study, the surface mucus layer in the this compound group had three times more mucin than the control group.[2] In contrast, some studies suggest that famotidine does not significantly enhance, and may even impair, the quality of the mucus-bicarbonate barrier.
Gastric Mucosal Blood Flow
This compound's ability to increase gastric mucosal blood flow (GMBF) is a key aspect of its gastroprotective and healing-promoting effects.[4] This is achieved through the activation of capsaicin-sensitive afferent nerves and the subsequent release of CGRP.[5] Famotidine does not share this mechanism.
Role of Growth Factors and Inflammatory Markers
While direct comparative studies are limited, the mechanisms of action suggest differential effects on growth factors and inflammatory markers. For instance, basic fibroblast growth factor (bFGF) is crucial for ulcer healing, and studies have shown that its levels do not significantly change with famotidine treatment.[10] The enhanced blood flow and mucosal regeneration promoted by this compound likely create a more favorable environment for the action of various growth factors.
Regarding inflammatory markers, cyclooxygenase-2 (COX-2) is known to be upregulated at the ulcer margin and plays a role in healing. This compound's gastroprotective effects are independent of cyclooxygenase inhibition, suggesting it does not interfere with this crucial healing pathway.[4]
Experimental Protocols
To provide a framework for researchers, here are outlines of key experimental protocols used to evaluate the quality of ulcer healing.
Acetic Acid-Induced Gastric Ulcer Model in Rats
This model is widely used to create chronic ulcers that closely resemble human peptic ulcers.[11][12]
Protocol:
-
Animal Preparation: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the stomach.
-
Inject 0.05 mL of 30% acetic acid into the subserosal layer of the anterior gastric wall.[13][14]
-
Alternatively, apply a filter paper soaked in 75% acetic acid to the serosal surface for a defined period.[15]
-
Close the abdominal incision in two layers.
-
-
Post-Operative Care: House the animals individually and provide food and water ad libitum.
-
Treatment: Administer this compound, Famotidine, or vehicle orally once daily for a specified period (e.g., 14 days).
-
Euthanasia and Sample Collection: At the end of the treatment period, euthanize the rats and excise the stomachs.
-
Ulcer Measurement: Measure the ulcer area (in mm²) using a planimeter.
-
Histological Analysis: Fix the stomach tissue in 10% buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess mucosal regeneration, inflammatory cell infiltration, and granulation tissue formation.
Figure 2: Acetic Acid-Induced Ulcer Workflow.
Histological Assessment of Ulcer Healing Quality
-
Tissue Processing: Process the formalin-fixed, paraffin-embedded stomach tissues and cut 5 µm sections.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition.
-
Microscopic Evaluation: Examine the sections under a light microscope.
-
Quantitative Analysis:
-
Mucosal Regeneration: Measure the length of the regenerated mucosa covering the ulcer base.
-
Inflammatory Infiltration: Score the degree of inflammatory cell (neutrophils, lymphocytes) infiltration in the ulcerated and surrounding tissue.
-
Granulation Tissue Formation: Measure the thickness of the granulation tissue at the ulcer base.
-
Angiogenesis: Quantify the number of new blood vessels in the granulation tissue.
-
Conclusion
The evidence strongly suggests that while both this compound and Famotidine are effective in promoting the healing of peptic ulcers, this compound offers a distinct advantage in the quality of that healing. This superiority stems from its unique dual mechanism of action, which not only suppresses gastric acid but also actively enhances the mucosal defense and repair systems. The activation of capsaicin-sensitive afferent nerves, leading to increased gastric mucosal blood flow and mucus secretion, contributes to a more complete and robust restoration of the gastric mucosa. For researchers and drug development professionals, the comparative study of these two agents underscores the importance of considering not just the rate of ulcer healing, but the quality of the healed tissue, as a critical determinant of long-term therapeutic success.
References
-
Cho, Y. S., Kim, Y. S., Kim, J. H., Park, J. H., Kim, J. W., Park, H. J., ... & Korean this compound Study Group. (2012). Efficacy of this compound Versus Famotidine in Patients with Reflux Esophagitis: A Multi-Center, Randomized, Double-Blind, Non-inferiority Phase III Trial. Journal of Korean medical science, 27(7), 778–784. [Link]
-
Dewan, B., & Singh, S. (2013). A Comparative Evaluation of this compound and Rabeprazole in the Treatment of Gastritis and Peptic Ulcer: A Double-blind. British Journal of Medicine and Medical Research, 3(4), 1187-1198. [Link]
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Hagiwara, T., Kanno, T., Andoh, A., Fujiyama, Y., & Bamba, T. (2000). Gastric ulcer healing and basic fibroblast growth factor: effects of lansoprazole and famotidine. Hepato-gastroenterology, 47(35), 1415–1418. [Link]
-
Ichikawa, T., Ota, H., Sugiyama, A., Maruta, F., Ikezawa, T., Hotta, K., & Katsuyama, T. (2007). Effects of a novel histamine H2-receptor antagonist, this compound, on the mucus barrier of human gastric mucosa. Journal of gastroenterology and hepatology, 22(11), 1800–1805. [Link]
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Kato, K., Higuchi, K., & Arakawa, T. (2006). This compound can improve the quality of gastric ulcer healing in humans: a randomized, controlled, multicenter trial. Inflammopharmacology, 14(5-6), 226–230. [Link]
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Kim, J. H., Park, H., Cho, C. S., Lee, S. M., & Lee, S. T. (2012). Pharmacokinetic and Pharmacodynamic Properties of this compound after Postprandial Oral Administration in Healthy Subjects: Comparison with Famotidine. Journal of Korean Medical Science, 27(1), 78-83. [Link]
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Ko, J. K., & Cho, C. H. (2002). Effect of this compound, a histamine H2-receptor antagonist, on gastric mucosal blood flow and duodenal HCO3- secretion in rats: relation to capsaicin-sensitive afferent neurons. Digestive and liver disease, 34(12), 847–855. [Link]
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Onodera, S., Shibata, M., Tanaka, M., Inaba, N., Arai, Y., Aoyama, M., Lee, B., & Yamaura, T. (2001). Gastroprotective mechanism of this compound, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity. Arzneimittel-Forschung, 51(4), 305–311. [Link]
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Ohara, S., Haruma, K., Kinoshita, Y., & Kusano, M. (2010). A double-blind, controlled study comparing this compound with placebo and famotidine in Japanese patients with mild reflux esophagitis. Journal of gastroenterology, 45(12), 1219–1227. [Link]
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Taha, A. S., Hudson, N., Hawkey, C. J., Swannell, A. J., Trye, P. N., Cottrell, J., ... & Blower, A. L. (1996). Famotidine for the prevention of gastric and duodenal ulcers caused by nonsteroidal antiinflammatory drugs. The New England journal of medicine, 334(22), 1435–1439. [Link]
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Tarnawski, A., Stachura, J., Durbin, T., Sarfeh, I. J., & Gergely, H. (1995). "Healed" experimental gastric ulcers remain histologically and ultrastructurally abnormal. Journal of clinical gastroenterology, 20 Suppl 1, S15–S21. [Link]
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Uesugi, T., Mikawa, K., Nishina, K., Morikawa, O., Takao, Y., & Obara, H. (2002). The efficacy of this compound in improving preoperative gastric fluid property: a comparison with ranitidine and rabeprazole. Anesthesia and analgesia, 95(1), 144–7. [Link]
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Yamao, J., Kikuchi, E., Matsumoto, M., Nakayama, M., Ann, T., Kojima, H., ... & Fukui, H. (2006). Assessing the efficacy of famotidine and rebamipide in the treatment of gastric mucosal lesions in patients receiving long-term NSAID therapy (FORCE--famotidine or rebamipide in comparison by endoscopy). Journal of gastroenterology, 41(12), 1178–1185. [Link]
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Bianchi Porro, G., & Parente, F. (1988). Famotidine (MK-208) in the treatment of gastric ulcer. Results of a multicenter double-blind controlled study. Digestion, 40(2), 74–80. [Link]
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Dong, S., Wang, X., Liu, Y., Qiao, L., Xue, Q., Zhou, Y., ... & Guo, J. (2025). A novel gastric ulcer model in rats using filter paper with acetic acid. PloS one, 20(4), e0319096. [Link]
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Okabe, S., & Amagase, K. (2005). An overview of acetic acid ulcer models--the history and state of the art of peptic ulcer research. Biological & pharmaceutical bulletin, 28(8), 1321–1341. [Link]
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Takeuchi, K., Ukawa, H., Kato, S., & Ohbayashi, S. (1998). Gastro-protective action of this compound mediated by capsaicin-sensitive afferent neurons without interaction with TRPV1 and involvement of endogenous prostaglandins. World journal of gastroenterology, 14(38), 5849–5856. [Link]
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Tarnawski, A., Stachura, J., Krause, W. J., & Gergely, H. (1990). Vascular and microvascular changes--key factors in the development of acetic acid-induced gastric ulcers in rats. Journal of clinical gastroenterology, 12 Suppl 1, S13–S22. [Link]
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Akiba, Y., & Kaunitz, J. D. (2011). This compound, a Protective H2 Receptor Antagonist, Enhances Mucosal Defense in Rat Esophagus. Digestive diseases and sciences, 56(10), 2824–2832. [Link]
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Cryer, B., & Feldman, M. (1999). Comparison of COX-2 Selective and Traditional NSAIDs on Experimental Gastric Ulcer Healing in Humans. Austin Journal of Gastroenterology, 1(1), 4. [Link]
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A Comparative Analysis of Lafutidine and Placebo in the Prevention of Low-Dose Aspirin-Induced Gastric Injury
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The widespread use of low-dose aspirin for cardiovascular prophylaxis is a cornerstone of modern medicine. However, its therapeutic benefits are often shadowed by the significant risk of gastrointestinal injury, a pressing concern for both clinicians and patients. This guide provides a comprehensive comparison of lafutidine, a second-generation H2 receptor antagonist, and placebo in preventing low-dose aspirin-induced gastric mucosal damage. Drawing upon key clinical trial data and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as a gastroprotective agent in this context.
The Clinical Challenge: Aspirin-Induced Gastropathy
Low-dose aspirin, while effective in preventing thromboembolic events, can induce a spectrum of gastric injuries, from superficial erosions to peptic ulcers and life-threatening bleeding. The pathogenesis of aspirin-induced gastric injury is multifactorial, involving both direct and indirect mechanisms.[1][2] Direct injury occurs as aspirin, a weak acid, becomes trapped in high concentrations within gastric epithelial cells, leading to cellular damage.[1][3] The indirect, systemic effect is primarily mediated by the inhibition of cyclooxygenase (COX) enzymes, which leads to a reduction in the synthesis of gastroprotective prostaglandins.[1][4] This, in turn, impairs several crucial defense mechanisms of the gastric mucosa, including bicarbonate and mucus secretion, as well as mucosal blood flow.[1][4]
Given the chronic nature of low-dose aspirin therapy for many patients, effective strategies to mitigate the associated gastric risks are paramount.[5] While various gastroprotective agents, such as proton pump inhibitors (PPIs) and misoprostol, are available, the search for well-tolerated and effective alternatives continues.[6][7][8] This has led to a growing interest in the potential of this compound.
This compound: A Multimodal Mechanism of Action
This compound is a second-generation histamine H2 receptor antagonist that, like other drugs in its class, suppresses gastric acid secretion by blocking the action of histamine on parietal cells.[9][10] However, its gastroprotective effects extend beyond simple acid suppression.[11][12] this compound has been shown to possess a unique multimodal mechanism of action that enhances the defensive capabilities of the gastric mucosa.[9] This includes the activation of capsaicin-sensitive afferent neurons, which in turn stimulates the release of calcitonin gene-related peptide (CGRP).[11][13] This cascade of events leads to an increase in gastric mucosal blood flow and promotes the restitution of damaged mucosa.[12][14] Furthermore, this compound has been observed to increase the production of gastric mucin, a key component of the mucosal barrier.[9]
Head-to-Head Comparison: this compound vs. Placebo in a Clinical Setting
A pivotal randomized, double-blinded, placebo-controlled, crossover study provides compelling evidence for the efficacy of this compound in preventing low-dose aspirin-induced gastric injury.[13][15][16] This study evaluated the preventive effect of this compound on gastric damage caused by low-dose aspirin alone and in combination with another non-steroidal anti-inflammatory drug (NSAID), loxoprofen, in healthy volunteers.
Experimental Protocol: A Step-by-Step Examination
The methodology of this study serves as a robust model for evaluating gastroprotective agents. The key steps included:
-
Participant Selection: Sixteen healthy volunteers negative for Helicobacter pylori infection were enrolled. The exclusion of H. pylori-positive individuals is a critical control measure, as the bacterium is an independent risk factor for peptic ulcer disease and could confound the results.
-
Randomization and Blinding: Participants were randomly assigned to one of two treatment groups in a double-blind fashion. This minimizes selection bias and the placebo effect.
-
Treatment Regimen:
-
Phase 1 (14 days): Both groups received 81 mg of aspirin once daily. One group received 10 mg of this compound twice daily, while the other received a placebo.
-
Phase 2 (last 7 days of Phase 1): In addition to aspirin and their assigned study drug (this compound or placebo), participants also received 60 mg of loxoprofen three times daily. This allowed for the assessment of this compound's efficacy in a scenario of heightened gastric mucosal challenge.
-
-
Washout Period: A two-week washout period followed the initial treatment phase. This is essential in a crossover design to ensure that the effects of the first treatment do not carry over and influence the results of the second treatment.
-
Crossover: The treatment assignments were then reversed for the second 14-day period.
-
Endpoint Assessment: The primary endpoint was the extent of gastric mucosal damage, which was evaluated endoscopically at baseline (day 0), day 7, and day 14 of each treatment period. The damage was quantified using the modified Lanza score, a standardized grading system for gastric mucosal injury.
Quantitative Data Summary
The results of the study demonstrated a statistically significant superiority of this compound over placebo in preventing gastric mucosal damage induced by both low-dose aspirin alone and in combination with loxoprofen.[13][15]
| Treatment Group | Mean Modified Lanza Score (± SD) - Day 7 (Aspirin alone) | Mean Modified Lanza Score (± SD) - Day 14 (Aspirin + Loxoprofen) |
| Aspirin + Placebo | 2.19 ± 1.06 | 3.00 ± 1.56 |
| Aspirin + this compound | 0.50 ± 0.77 (P < 0.001 vs. Placebo) | 1.25 ± 1.37 (P < 0.01 vs. Placebo) |
Data from a randomized, double-blinded, placebo-controlled, crossover study.[13][15]
As the data clearly indicates, the mean modified Lanza scores were significantly lower in the this compound group compared to the placebo group at both assessment time points.[15] This provides strong quantitative evidence for the gastroprotective efficacy of this compound in the setting of low-dose aspirin use.
Visualizing the Mechanisms and Experimental Design
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Figure 1: Signaling pathway of aspirin-induced gastric injury and this compound's protective mechanisms.
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A Comparative Evaluation of Lafutidine and Omeprazole in Reflux Esophagitis Treatment
This guide provides an in-depth, objective comparison of Lafutidine, a second-generation H2-receptor antagonist (H2RA), and Omeprazole, a first-generation proton pump inhibitor (PPI), for the treatment of reflux esophagitis. It is intended for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven insights to inform clinical and research decisions.
Introduction: The Therapeutic Challenge of Reflux Esophagitis
Gastroesophageal reflux disease (GERD) is a prevalent condition where stomach acid refluxes into the esophagus, often leading to mucosal damage known as reflux esophagitis (RE). The primary therapeutic goal is to control gastric acid secretion, thereby allowing the esophageal mucosa to heal and alleviating symptoms. For decades, the two main classes of acid-suppressive agents have been H2RAs and PPIs.
Omeprazole, a cornerstone PPI, has long been considered the gold standard due to its potent and sustained inhibition of the final step in acid production.[1][2] this compound, a newer H2RA, presents a unique pharmacological profile, combining H2-receptor blockade with additional gastroprotective mechanisms that are independent of acid suppression.[3][4] This guide dissects the mechanistic nuances, comparative efficacy, and safety profiles of these two agents, supported by experimental data and established clinical evaluation protocols.
Comparative Mechanisms of Action
The fundamental difference between this compound and Omeprazole lies in their molecular targets and the breadth of their physiological effects. While both reduce gastric acid, their pathways to achieving this and their ancillary effects are distinct.
Omeprazole: Irreversible Proton Pump Inhibition Omeprazole is a prodrug that, in the acidic environment of the gastric parietal cell, converts to its active form, a sulfenamide.[5] This active metabolite forms an irreversible covalent bond with cysteine residues on the H+/K+ ATPase enzyme—the gastric proton pump.[5][6] By inactivating this pump, Omeprazole blocks the final common pathway of acid secretion, regardless of the initial stimulus (histamine, gastrin, or acetylcholine).[6] The inhibition is profound and long-lasting; restoration of acid secretion requires the synthesis of new pump molecules, which can take up to 72 hours.[7]
This compound: A Dual-Action H2-Receptor Antagonist this compound's primary mechanism is the competitive and selective blockade of histamine H2 receptors on parietal cells, which directly inhibits histamine-stimulated acid secretion.[3][4] However, its therapeutic action is more complex. This compound also exhibits significant gastroprotective properties by:
-
Activating Capsaicin-Sensitive Afferent Nerves: This action stimulates the release of calcitonin gene-related peptide (CGRP), which enhances mucosal blood flow.[3][8]
-
Increasing Somatostatin Release: Elevated plasma somatostatin levels further inhibit acid secretion from parietal cells and suppress gastrin release.[3]
-
Enhancing Mucin Production: It has been shown to increase the thickness of the gastric mucus layer, providing a more robust physical barrier against acid and pepsin.[4][9]
These additional mechanisms suggest this compound may offer mucosal protection beyond what is achieved by acid suppression alone.
Comparative Clinical Efficacy in Reflux Esophagitis
Clinical trials provide quantitative data on the relative effectiveness of this compound and Omeprazole in healing esophageal lesions and resolving symptoms. While PPIs are generally considered more effective for potent acid suppression, this compound's performance, particularly in symptom relief, is noteworthy.[7][10]
A multi-center, randomized, double-blind trial directly compared 20 mg this compound, 40 mg Famotidine (another H2RA), and 20 mg Omeprazole.[11][12] The primary endpoint was the complete healing rate of reflux esophagitis after 8 weeks.
| Parameter | This compound (20 mg) | Omeprazole (20 mg) | Famotidine (40 mg) | Source |
| 8-Week Healing Rate | 70.14% | 85.71% | 63.45% | [11][12] |
| Symptom Improvement | Superior to Famotidine | - | Inferior to this compound | [11][12] |
These results show that while Omeprazole achieves a higher rate of endoscopic healing, this compound is effective and demonstrates superiority in symptom relief over older H2RAs.[11][12] Other studies comparing this compound to PPIs like Lansoprazole have found this compound to be inferior in reducing heartburn severity in mild GERD.[13] However, in treating uninvestigated dyspepsia, the clinical effectiveness between this compound and the PPI Pantoprazole was found to be comparable.[14]
Safety and Tolerability Profiles
Both this compound and Omeprazole are generally well-tolerated.[9][14] Common adverse effects for both classes of drugs are typically mild and may include headache, diarrhea, and constipation.[3]
Long-term use of PPIs like Omeprazole has been associated with potential risks, including an increased risk of bone fractures and deficiencies in vitamin B12 and calcium.[15] These concerns are linked to the profound and sustained acid suppression that can affect nutrient absorption. As an H2RA, this compound provides potent but less prolonged acid inhibition, which may mitigate some of these long-term risks, though further research is needed for direct comparison.
Experimental Protocols for Comparative Evaluation
To ensure a robust and unbiased comparison between this compound and Omeprazole, a well-designed clinical trial is essential. The following protocols describe the gold-standard methodologies used in this field.
Randomized Controlled Trial (RCT) Workflow
The causality behind this experimental choice is to minimize bias. Randomization ensures that known and unknown confounding factors are evenly distributed between treatment arms. Double-blinding (where neither the patient nor the investigator knows the treatment allocation) prevents placebo effects and observer bias from influencing the results.
Endoscopic Assessment: The Los Angeles (LA) Classification
Rationale: The LA classification is the most widely used system for grading the severity of erosive esophagitis.[16][17] Its clear, descriptive criteria lead to high inter-observer agreement, making it a trustworthy and standardized tool for quantifying mucosal healing, the primary endpoint in many RE trials.[16]
Protocol:
-
Patient Preparation: Patients undergo a standard upper endoscopy procedure after an appropriate fasting period.
-
Visualization: The endoscopist carefully examines the distal esophagus, paying close attention to the squamocolumnar junction (Z-line).
-
Grading: Mucosal breaks (erosions or ulcerations) are classified according to the following grades:[17]
-
Grade A: One or more mucosal breaks no longer than 5 mm, that do not extend between the tops of two mucosal folds.
-
Grade B: One or more mucosal breaks more than 5 mm long, that do not extend between the tops of two mucosal folds.
-
Grade C: One or more mucosal breaks that are continuous between the tops of two or more mucosal folds but which involve less than 75% of the circumference.
-
Grade D: One or more mucosal breaks which involve at least 75% of the esophageal circumference.
-
-
Documentation: The assigned grade is recorded, and photographic evidence is captured for verification. Healing is defined as the complete absence of mucosal breaks (Grade N).
Symptom Assessment: Frequency Scale for the Symptoms of GERD (FSSG)
Rationale: Symptom relief is a critical patient-reported outcome. The FSSG is a validated 12-item questionnaire specifically designed to assess the frequency and severity of GERD-related symptoms, including both acid reflux and dyspeptic/dysmotility issues.[18][19][20] Its use provides a quantitative and reproducible measure of treatment efficacy from the patient's perspective.
Protocol:
-
Administration: The FSSG questionnaire is administered to patients at baseline and at follow-up visits.[20]
-
Scoring: Patients rate the frequency of 12 symptoms over the preceding week on a 5-point scale: 0 (never), 1 (occasionally), 2 (sometimes), 3 (often), and 4 (always).[21]
-
Analysis: The total score is calculated (ranging from 0 to 48). A higher score indicates more severe symptoms. The change in score from baseline to follow-up is used as a measure of symptom improvement.
Objective Acid Exposure Measurement: 24-Hour Intragastric pH Monitoring
Rationale: This procedure is the gold standard for quantifying esophageal acid exposure.[22] It provides objective, physiological data on how effectively a drug suppresses acid and protects the esophagus over a full circadian cycle, validating the pharmacodynamic effects of the treatments being compared.
Protocol:
-
Catheter Placement: A thin, flexible catheter with a pH sensor is passed through the patient's nose and positioned 5 cm above the lower esophageal sphincter.[23][24]
-
Data Recording: The catheter is connected to a portable data logger that records pH levels continuously for 24 hours.[25]
-
Patient Diary: The patient maintains a diary, logging meal times, sleep periods, and the occurrence of any reflux symptoms.[25]
-
Data Analysis: The primary metric analyzed is the percentage of time the esophageal pH is below 4.0.[22] This "acid exposure time" is compared between the this compound and Omeprazole groups to determine the relative potency of acid suppression.
Conclusion and Future Perspectives
The choice between this compound and Omeprazole for the treatment of reflux esophagitis is nuanced. Omeprazole offers superior potency in acid suppression, leading to higher rates of endoscopic healing, solidifying its role as a first-line treatment for moderate to severe esophagitis.[10][11][12]
This compound, while demonstrating a lower healing rate for esophageal erosions compared to Omeprazole, presents a compelling alternative.[11][12] Its unique dual-action mechanism, combining H2-receptor antagonism with active gastroprotection, may offer benefits in symptom relief and mucosal defense that are not solely dependent on the degree of acid suppression.[3][8] This makes it a viable option, particularly for patients with mild RE, those who experience incomplete symptom resolution with PPIs, or where the long-term risks of profound acid suppression are a concern.
Future research should focus on head-to-head trials evaluating long-term outcomes, including the incidence of breakthrough symptoms, mucosal health beyond erosion healing (e.g., inflammation, barrier function), and the comparative impact on the gut microbiome. Elucidating the full clinical benefit of this compound's gastroprotective properties remains a key area for investigation.
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Safety Operating Guide
Lafutidine: Comprehensive Disposal & Environmental Stewardship Guide
Part 1: Executive Summary & Core Directive
The "Flush" Era is Over. As researchers, we must recognize that the "sink" is not a black hole. Lafutidine is a second-generation histamine H2 receptor antagonist containing both pyridine and furan rings, alongside a sulfur moiety. Improper disposal via sewering does not merely violate the US EPA’s 2019 "Sewering Ban" on hazardous pharmaceuticals; it introduces persistent bioactive compounds into the watershed that standard municipal treatment cannot degrade.
Core Directive: this compound waste must be strictly segregated from general trash and municipal drains. The only authorized destruction method is High-Temperature Incineration with Flue Gas Scrubbing . This protocol ensures the complete mineralization of the molecule and the capture of sulfur/nitrogen oxides (SOx/NOx) generated during combustion.
Part 2: Chemical Hazard Profile (The "Why")
To understand the disposal protocol, you must understand the molecule. We do not follow rules blindly; we follow chemistry.
| Property | Data | Operational Implication |
| CAS Number | 118288-08-7 | Unique identifier for waste manifesting. |
| Formula | C₂₂H₂₉N₃O₄S | S & N Atoms: Combustion generates SO₂ and NOx. Requires scrubbed incineration. |
| Solubility | DMSO (>20 mg/mL), Ethanol | Hydrophobic: Do not use water for primary spill cleanup; it will only spread the contaminant. |
| Hazard Code | H302 (Harmful if swallowed) | Acute Toxicity: Treat all dust as bioactive. |
| Reactivity | Stable solid | Storage: Compatible with standard HDPE waste containers. |
The Mechanism of Environmental Risk: this compound operates by blocking H2 receptors.[1] If released into the environment, its specific receptor affinity can disrupt signaling pathways in aquatic organisms. Furthermore, the furan ring is chemically robust, resisting natural biodegradation.
Part 3: Disposal Workflows & Decision Logic
This section outlines the step-by-step protocols for solid and liquid waste. These workflows are designed as self-validating systems —if you cannot complete a step (e.g., you lack the correct container), the process halts, preventing error.
3.1. The Disposal Decision Tree
Visualizing the logic flow for waste segregation.
Figure 1: Operational logic flow for this compound waste segregation. Note the strict separation of halogenated solvents to prevent equipment corrosion during incineration.
3.2. Solid Waste Protocol (Pure API & Contaminated Debris)
Applicability: Expired powder, contaminated gloves, weighing boats, and bench paper.
-
Primary Containment: Collect waste in a clear, 4-mil LDPE bag.
-
Deactivation (Myth vs. Fact):
-
Do NOT attempt to deactivate with bleach. Oxidizing the sulfur atom in this compound can create reactive sulfones or sulfoxides with unknown toxicity profiles.
-
Action: Treat as "Trace Chemo/Pharm" waste.
-
-
Secondary Containment: Seal the LDPE bag and place it inside a rigid, UN-rated fiber drum or poly container (typically blue or black in the US).
-
Labeling: Apply a yellow "Incineration Only" label. Text must read: "Non-Hazardous Pharmaceutical Waste - this compound." (Note: While not RCRA hazardous by definition, we manage it as such for safety).
3.3. Liquid Waste Protocol (Solutions)
Applicability: NMR samples, HPLC effluent, unused stock solutions (DMSO/Ethanol).
-
Solvent Identification:
-
This compound is often dissolved in DMSO.[1] DMSO is combustible but non-halogenated.
-
Critical Check: Does the solution contain Chloroform or DCM?
-
-
Segregation:
-
If Halogenated: Pour into the "Halogenated Waste" carboy.
-
If Non-Halogenated (DMSO/EtOH): Pour into the "Organic Solvents" carboy.
-
-
Concentration Limit: If the concentration of this compound exceeds 1% (10,000 ppm), flag the container for "High BTU Incineration" rather than standard fuel blending.
Part 4: Immediate Containment (Spill Response)
In the event of a powder spill, speed and containment are critical to prevent aerosolization.
The "Dry-Wet-Dry" Protocol:
-
Isolate & PPE:
-
Dry Phase (Bulk Removal):
-
Wet Phase (Residue Solubilization):
-
This compound is sparingly soluble in water but soluble in ethanol.
-
Wet a wipe with 70% Ethanol .
-
Wipe the area from the outside in (concentric circles) to capture residue.
-
-
Verification (The Self-Validating Step):
-
Wipe the surface a final time with a clean, white wipe soaked in ethanol.
-
Visual Check: If the wipe remains pristine white (no yellow/off-white discoloration), the area is chemically clean.
-
Advanced Check: If available, use a handheld UV lamp (254 nm). The aromatic rings in this compound may show faint absorbance/fluorescence contrast against the benchtop.
-
Part 5: Regulatory Compliance & References[4][6]
5.1. Regulatory Stance (US EPA)
While this compound is not explicitly "P-listed" or "U-listed" under RCRA (Resource Conservation and Recovery Act), it falls under the 2019 Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) .
-
Sewering Ban: 40 CFR § 266.505 prohibits the flushing of hazardous waste pharmaceuticals.
-
Best Practice: Treat as "Non-Creditable Hazardous Waste" to ensure incineration.
5.2. References[1][3][5][6]
-
US Environmental Protection Agency (EPA). (2019).[5][7][8] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[5] Retrieved from [Link]
-
PubChem. (n.d.). This compound Compound Summary (CID 5282136). National Library of Medicine. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. epa.gov [epa.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 8. fennemorelaw.com [fennemorelaw.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
